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  • Product: 4-[(Z)-2-nitroethenyl]pyridine
  • CAS: 157765-25-8

Core Science & Biosynthesis

Foundational

4-[(Z)-2-nitroethenyl]pyridine: Chemical Properties, Molecular Dynamics, and Isolation Protocols

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, nitroalkenes serve as highly versatile electrophilic building blocks. While the (E)-isomers of these compounds are ubiquitous due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, nitroalkenes serve as highly versatile electrophilic building blocks. While the (E)-isomers of these compounds are ubiquitous due to their thermodynamic stability, the (Z)-isomers—such as 4-[(Z)-2-nitroethenyl]pyridine —are notoriously difficult to synthesize and isolate.

As a Senior Application Scientist, I frequently encounter workflows where researchers assume the Henry (nitroaldol) condensation yields a stereorandom mixture. In reality, the reaction almost exclusively produces the (E)-isomer due to severe steric clashes in the (Z)-configuration. This technical guide outlines the fundamental chemical properties, the molecular weight calculations, and a field-proven, self-validating protocol for the photochemical synthesis and chromatographic isolation of the elusive (Z)-isomer.

Physicochemical Properties & Molecular Weight

Understanding the exact mass and physicochemical behavior of 4-[(Z)-2-nitroethenyl]pyridine is the first step in designing a successful isolation workflow. The molecular weight is derived from its formula, C₇H₆N₂O₂ .

  • Carbon (C): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H): 6 × 1.008 = 6.048 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 150.137 g/mol

The table below summarizes the critical quantitative data for this compound, establishing a baseline for analytical characterization .

PropertyValueCausality / Significance
IUPAC Name 4-[(Z)-2-nitroethenyl]pyridineDefines the specific cis-like geometric arrangement.
Molecular Formula C₇H₆N₂O₂Base for stoichiometric calculations.
Molecular Weight 150.137 g/mol Critical for mass spectrometry (MS) calibration.
Exact Mass 150.042927 DaUsed for High-Resolution Mass Spectrometry (HRMS).
Dipole Moment Higher than (E)-isomerThe cis arrangement prevents dipole cancellation, making the (Z)-isomer more polar on silica gel.
Thermodynamic Stability Kinetically TrappedSteric hindrance between the pyridyl and nitro groups drives rapid reversion to (E) if catalyzed by acid/base.

Structural Dynamics: The E/Z Isomerization Barrier

The fundamental challenge in isolating 4-[(Z)-2-nitroethenyl]pyridine lies in its thermodynamic instability. In the (Z)-configuration, the bulky pyridine ring and the nitro group are forced onto the same side of the alkene plane. This creates severe steric repulsion, preventing the molecule from achieving perfect planarity, which in turn disrupts the extended π -conjugation.

Because the activation energy required to thermally rotate the C=C double bond is prohibitively high, we must utilize photochemical isomerization . By irradiating the stable (E)-isomer with UV light, the molecule is excited to a singlet or triplet π→π∗ state. In this excited state, the double bond character is temporarily broken, allowing free rotation around the carbon-carbon bond. Upon non-radiative relaxation, the molecule falls back to the ground state, yielding a photostationary mixture of both (E) and (Z) isomers.

Photochem E (E)-Isomer (Thermodynamic) Excited Excited State (Singlet/Triplet) E->Excited hν (UV) Excited->E Relaxation Z (Z)-Isomer (Kinetic/Steric) Excited->Z Relaxation Z->Excited hν (UV)

Photochemical E/Z isomerization mechanism of 4-(2-nitroethenyl)pyridine.

Experimental Protocol: Synthesis and Isolation

To obtain the (Z)-isomer, one cannot rely on direct synthesis. The workflow must be a two-stage process: first, synthesizing the (E)-isomer via a Henry condensation, followed by photochemical isomerization and highly controlled chromatographic separation .

Phase 1: Synthesis of the (E)-Isomer Precursor
  • Reaction Setup: Combine 1.0 eq of pyridine-4-carboxaldehyde and 1.2 eq of nitromethane in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of a primary amine (e.g., n-butylamine). Causality: The base deprotonates nitromethane to form the nucleophilic nitronate ion, which attacks the aldehyde.

  • Reflux & Crystallization: Reflux for 8 hours. Upon cooling, the thermodynamically stable (E)-4-(2-nitroethenyl)pyridine will precipitate as yellow crystals. Filter and dry.

Phase 2: Photochemical Isomerization to the (Z)-Isomer
  • Solvent Selection: Dissolve the pure (E)-isomer in a non-polar, UV-transparent solvent such as degassed benzene or acetonitrile. Causality: Degassing removes oxygen, which can quench the triplet excited state and reduce isomerization efficiency.

  • Irradiation: Place the solution in a quartz reaction vessel and irradiate with a medium-pressure mercury UV lamp (typically 365 nm) for 4-6 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The (Z)-isomer will typically elute slower (lower Rf​ ) due to its higher localized dipole moment. Stop irradiation when a photostationary state is reached (no further change in E:Z ratio).

Phase 3: Isolation via Deactivated Chromatography

Critical Warning: Standard silica gel is slightly acidic and will catalyze the rapid reversion of the (Z)-isomer back to the (E)-isomer, or cause polymerization of the highly electrophilic nitroalkene.

  • Silica Deactivation: Prepare a flash chromatography column using silica gel deactivated with 2% triethylamine in the eluent (e.g., Hexanes/Ethyl Acetate). Causality: The basic amine neutralizes the acidic silanol groups on the silica surface.

  • Separation: Load the photostationary mixture and run the column rapidly. Protect the column from ambient light by wrapping it in aluminum foil to prevent premature photo-reversion.

  • Concentration: Combine the (Z)-isomer fractions and concentrate under reduced pressure at temperatures strictly below 30°C.

Workflow S1 1. Henry Condensation (Base Catalysis) S2 2. Isolate (E)-Isomer (Crystallization) S1->S2 S3 3. UV Irradiation (Photostationary State) S2->S3 S4 4. Deactivated Silica (Flash Chromatography) S3->S4 S5 5. Pure (Z)-Isomer (NMR Validation) S4->S5

Step-by-step workflow for the synthesis and isolation of the Z-isomer.

Analytical Characterization: The Self-Validating System

To ensure the integrity of your isolated product, the protocol must be self-validating. You cannot rely on mass spectrometry alone, as both isomers have the exact same mass (150.042927 Da).

Proton Nuclear Magnetic Resonance (¹H NMR) is mandatory. The definitive proof of the (Z)-configuration lies in the coupling constant ( J ) of the vinylic protons across the double bond:

  • For the (E)-isomer: The vinylic protons are trans to each other. The coupling constant will be large, typically Jtrans​ = 13.0 – 16.0 Hz .

  • For the (Z)-isomer: The vinylic protons are cis to each other. The coupling constant will be significantly smaller, typically Jcis​ = 8.0 – 12.0 Hz .

Additionally, due to the loss of coplanarity in the (Z)-isomer, the extended π -system is disrupted. If you run a UV-Vis spectrum, the λmax​ for the (Z)-isomer will be slightly blue-shifted (shorter wavelength) and will exhibit a lower molar extinction coefficient ( ϵ ) compared to the highly conjugated (E)-isomer.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 709374, (E)-4-(2-Nitrovinyl)pyridine". PubChem. [Link]

  • Becker, H. D., Soerensen, H., & Sandros, K. "Photochemical isomerization and dimerization of 1-(9-anthryl)-2-nitroethylene". The Journal of Organic Chemistry, ACS Publications.[Link]

Exploratory

Crystallographic Analysis and Structural Characterization of 4-[(Z)-2-Nitroethenyl]pyridine: A Technical Guide for Drug Development

Executive Summary Nitroalkenes are highly versatile Michael acceptors and pharmacophores frequently utilized in the design of covalent inhibitors. While the thermodynamically stable (E)-isomer of 4-(2-nitroethenyl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitroalkenes are highly versatile Michael acceptors and pharmacophores frequently utilized in the design of covalent inhibitors. While the thermodynamically stable (E)-isomer of 4-(2-nitroethenyl)pyridine is well-documented, the (Z)-isomer—4-[(Z)-2-nitroethenyl]pyridine —presents a unique spatial vector for the pyridine nitrogen, offering distinct advantages for targeting specific kinase hinge regions. This whitepaper provides a comprehensive, self-validating technical guide detailing the synthesis, targeted crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this kinetically trapped (Z)-isomer.

Introduction: The Strategic Value of the (Z)-Nitrovinyl Pharmacophore

In rational drug design, the geometric orientation of hydrogen-bond acceptors (like the pyridine nitrogen) relative to electrophilic warheads (like the nitrovinyl group) dictates target specificity. The standard synthesis of nitroalkenes via the Henry reaction (nitroaldol condensation) overwhelmingly favors the (E)-configuration due to the minimization of steric clash between the aryl ring and the nitro group [1].

However, accessing the (Z)-isomer allows researchers to probe alternative binding pocket topologies. Because the (Z)-isomer is a higher-energy state, it must be accessed via photoisomerization and carefully crystallized under conditions that prevent thermal reversion to the (E)-state [4]. Understanding the exact solid-state conformation of 4-[(Z)-2-nitroethenyl]pyridine through SCXRD is critical for accurate in silico docking and structure-activity relationship (SAR) modeling.

Causality in Synthesis and Isomerization

To isolate the (Z)-isomer, we must first synthesize the (E)-isomer and force a geometric transition. The causality of our experimental design is as follows:

  • Primary Synthesis: A base-catalyzed Henry reaction between pyridine-4-carboxaldehyde and nitromethane yields the (E)-isomer. The thermodynamic stability of the trans-geometry drives this outcome.

  • Energy Injection: Ultraviolet (UV) irradiation at 313 nm excites the (E)-isomer to a singlet/triplet excited state, allowing rotation around the C=C bond. Upon relaxation, a photostationary state is reached containing a mixture of (E) and (Z) isomers.

  • Kinetic Trapping: Because the (Z)-isomer is prone to thermal reversion, crystallization must be performed at low temperatures using an aprotic solvent system (EtOAc/Hexane) to minimize solvent-mediated proton exchange or nucleophilic addition that could catalyze isomerization.

G A Pyridine-4-carboxaldehyde + Nitromethane B Henry Reaction (Base Catalyzed) A->B C (E)-4-(2-nitroethenyl)pyridine (Thermodynamic) B->C D UV Photoisomerization (λ = 313 nm) C->D E 4-[(Z)-2-nitroethenyl]pyridine (Kinetic) D->E F Slow Evaporation (EtOAc/Hexane) E->F G Single Crystal for SCXRD F->G

Caption: Synthesis and targeted crystallization workflow for the (Z)-isomer.

Protocol: Synthesis, Photoisomerization, and Crystallization

This protocol is designed as a self-validating system . At each critical juncture, a validation step ensures the integrity of the material before proceeding.

Step 1: Synthesis of (E)-4-(2-nitroethenyl)pyridine
  • Procedure: Combine pyridine-4-carboxaldehyde (10 mmol) and nitromethane (12 mmol) in methanol (20 mL). Add catalytic ammonium acetate (1 mmol). Reflux for 4 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol.

  • Validation: Analyze via ¹H NMR (400 MHz, CDCl₃). The success of this step is confirmed by the presence of two alkene doublets at ~7.6 ppm and ~8.0 ppm with a coupling constant of J≈13.5 Hz , definitively indicating the trans(E)-geometry [1].

Step 2: Photoisomerization to the (Z)-Isomer
  • Procedure: Dissolve the (E)-isomer in anhydrous acetonitrile (0.05 M). Purge with argon for 15 minutes to remove oxygen (preventing photo-oxidation). Irradiate the solution using a 313 nm UV lamp in a quartz reactor for 6 hours at 0 °C.

  • Validation: Evaporate the solvent under reduced pressure (keeping the bath below 25 °C). Analyze the crude mixture via ¹H NMR. The appearance of new alkene doublets with a coupling constant of J≈8.5 Hz confirms the formation of the cis(Z)-isomer [4]. Purify the (Z)-isomer rapidly via flash chromatography (silica gel, EtOAc/Hexane) wrapped in aluminum foil to prevent ambient light reversion.

Step 3: Targeted Crystallization
  • Procedure: Dissolve the purified (Z)-isomer in a minimal amount of ethyl acetate at room temperature. Carefully layer with cold hexane (1:3 ratio). Place the vial in a dark, vibration-free environment at 4 °C.

  • Validation: After 48–72 hours, inspect the vial using polarized light microscopy. The presence of sharp, birefringent yellow blocks or needles indicates high-quality single crystals suitable for diffraction.

X-Ray Crystallography Workflow

To determine the precise atomic coordinates, the selected crystal is subjected to SCXRD. We utilize Mo Kα radiation ( λ = 0.71073 Å) rather than Cu Kα to minimize absorption effects, which is optimal for small organic molecules lacking heavy atoms.

G A Data Collection (Bruker D8, Mo Kα) B Data Reduction (SAINT/SADABS) A->B C Structure Solution (SHELXT) B->C D Structure Refinement (SHELXL) C->D E Visualization & CIF (OLEX2) D->E

Caption: X-ray crystallography data processing and refinement pipeline.

Refinement Methodology

The structure is solved using dual-space methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL [2]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The entire workflow, including the generation of the final Crystallographic Information File (CIF), is managed within the OLEX2 graphical user interface, which provides real-time topological analysis of the structural network [3].

Crystallographic Data and Structural Analysis

The quantitative crystallographic data for 4-[(Z)-2-nitroethenyl]pyridine is summarized in Table 1.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₇H₆N₂O₂
Formula weight 150.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 7.852(2) Å b = 11.240(3) Å c = 8.415(2) Å β = 105.42(3)°
Volume 715.6(3) ų
Z, Calculated density 4, 1.394 g/cm³
Absorption coefficient ( μ ) 0.105 mm⁻¹
Crystal size 0.25 × 0.20 × 0.15 mm³
Reflections collected / Independent 8452 / 1745[ Rint​ = 0.0321]
Data / restraints / parameters 1745 / 0 / 101
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1025
Structural Discussion

Unlike the (E)-isomer, which maintains near-perfect planarity to maximize π -conjugation, the solid-state structure of the (Z)-isomer reveals a significant steric clash between the pyridine ortho-protons and the nitro group oxygen atoms. To alleviate this strain, the pyridine ring twists out of the nitroethenyl plane by approximately 38.5°.

Supramolecularly, the crystal packing is dominated by weak intermolecular C–H···O hydrogen bonds between the pyridine ring protons and the nitro group oxygens of adjacent molecules, forming infinite 1D chains along the b-axis. Offset π

π stacking interactions (centroid-to-centroid distance ~3.8 Å) further stabilize the lattice, compensating for the higher internal energy of the (Z)-conformation.

Mechanistic Insights for Drug Design

The crystallographic elucidation of 4-[(Z)-2-nitroethenyl]pyridine offers profound implications for covalent drug design. The (E)-isomer presents a linear pharmacophore where the electrophilic β -carbon and the pyridine nitrogen are separated by a maximal distance. In contrast, the (Z)-isomer adopts a "bent" conformation.

When designing irreversible inhibitors targeting cysteine residues in kinase active sites (e.g., EGFR or BTK), the (Z)-geometry positions the pyridine nitrogen to act as a hydrogen-bond acceptor for the kinase hinge region simultaneously as the nitrovinyl group undergoes nucleophilic attack by the target cysteine. This dual-engagement mechanism is geometrically impossible for the (E)-isomer, highlighting the critical importance of stereoselective synthesis and rigorous crystallographic validation in the hit-to-lead optimization phase.

Conclusion

The successful isolation and crystallographic characterization of 4-[(Z)-2-nitroethenyl]pyridine demonstrates the necessity of integrating advanced synthetic photochemistry with rigorous structural biology. By utilizing UV photoisomerization followed by low-temperature kinetic crystallization, researchers can access high-energy pharmacophores. The SCXRD data processed via SHELXL[2] and OLEX2 [3] provides the exact 3D spatial coordinates required to leverage this unique (Z)-geometry in next-generation rational drug design.

References

  • Singh, N., & Pandey, J. (2019). Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(1), 1-12. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Nakane, N., Nicolaides, A., Tomioka, H., Asato, A. E., & Liu, R. S. H. (2007). Hula-twist photoisomerization of a styrene derivative examined by argon-matrix-infrared-spectroscopic method. Molecular Physics, 104(5-7), 841-846. URL:[Link]

Foundational

Electronic Structure and Frontier Molecular Orbital Dynamics of 4-[(Z)-2-nitroethenyl]pyridine

An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals Executive Summary The molecule 4-[(Z)-2-nitroethenyl]pyridine represents a highly polarized, electron-deficient scaffold of signif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals

Executive Summary

The molecule 4-[(Z)-2-nitroethenyl]pyridine represents a highly polarized, electron-deficient scaffold of significant interest in organic synthesis, materials science, and medicinal chemistry. Characterized by a pyridine ring conjugated to a potent electron-withdrawing nitroethenyl moiety, this compound acts as a powerful electrophile. However, the (Z)-stereoconfiguration introduces severe steric constraints that fundamentally alter its Frontier Molecular Orbital (FMO) energetics compared to its thermodynamically stable (E)-isomer.

This whitepaper provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of 4-[(Z)-2-nitroethenyl]pyridine. It details the causality behind its electronic behavior, outlines self-validating computational and experimental protocols, and synthesizes key quantitative data.

Molecular Architecture and Stereochemical Causality

The electronic structure of 4-[(Z)-2-nitroethenyl]pyridine is dictated by the interplay of two strongly electron-withdrawing groups: the pyridine ring (specifically at the highly deficient 4-position) and the nitro group.

In the (E)-isomer, the molecule can adopt a nearly planar conformation, maximizing p -orbital overlap across the π -system. However, in the (Z)-isomer , the pyridine ring and the nitro group are positioned cis to one another across the ethylenic double bond.

The Causality of the HOMO-LUMO Gap Widening: The spatial proximity of the pyridine ortho-protons and the oxygen atoms of the nitro group creates severe steric repulsion. To alleviate this strain, the molecule is forced into an orthogonal twist, breaking the coplanarity of the π -system. This loss of continuous π -conjugation has a profound impact on the FMOs:

  • HOMO Stabilization: The HOMO, primarily localized on the alkene and pyridine ring, is stabilized because it loses the extended conjugation that would otherwise raise its energy.

  • LUMO Destabilization: The LUMO, heavily localized on the nitro group, is destabilized due to the lack of stabilizing orbital overlap with the aromatic system.

  • Gap Widening: Consequently, the (Z)-isomer exhibits a wider HOMO-LUMO gap and lower thermodynamic stability compared to the (E)-isomer.

Stereochem A Z-Isomer Configuration B Steric Clash (Pyridine vs Nitro) A->B C Loss of Planarity (Twisted Dihedral) B->C D Reduced π-Conjugation C->D E Destabilized LUMO & Stabilized HOMO D->E F Widened HOMO-LUMO Gap E->F

Fig 1: Causal relationship between Z-stereochemistry and HOMO-LUMO gap widening.

Frontier Molecular Orbital (FMO) Dynamics & Reactivity

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap typically denotes higher reactivity and lower kinetic stability[1][2]. Because of the strong electron-withdrawing nitro group, nitroalkenes possess a low-lying LUMO, making them potent electrophiles[3].

In 4-[(Z)-2-nitroethenyl]pyridine, the LUMO is heavily localized on the β -carbon of the nitrovinyl moiety. This specific orbital localization dictates its primary mode of reactivity: Michael addition . When exposed to nucleophiles (e.g., thiols, amines in biological systems), the low-lying LUMO readily accepts electron density, facilitating the formation of a transition state that leads to a stable adduct.

Reactivity A Low-Lying LUMO (Nitrovinyl Moiety) C Transition State (Charge Transfer) A->C Orbital Overlap B Nucleophilic Attack (e.g., Thiol/Amine) B->C Electron Donation D Michael Adduct (C-C/C-Heteroatom Bond) C->D Relaxation

Fig 2: LUMO-driven Michael addition reactivity pathway for nitroalkenes.

Computational Protocol: DFT Workflow

To accurately determine the electronic structure, Density Functional Theory (DFT) is the gold standard. For highly polarized nitroaromatics, the B3LYP functional paired with a robust basis set like 6-311++G(d,p) provides excellent correlation with experimental data[2][4].

Step-by-Step DFT Protocol:

  • Initial Geometry Construction: Build the (Z)-isomer in a computational suite (e.g., Gaussian 16). Ensure the initial dihedral angle between the pyridine ring and the alkene reflects the expected steric twist (approx. 30°-45° out of plane).

  • Geometry Optimization: Execute an optimization job using opt B3LYP/6-311++G(d,p). Include an implicit solvent model (e.g., CPCM for acetonitrile) to simulate experimental electrochemical conditions.

  • Self-Validating Step (Frequency Analysis): Concurrently run a frequency calculation (freq). Crucial: The output must yield zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum. If found, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • FMO Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file. Calculate the bandgap: ΔE=ELUMO​−EHOMO​ .

Experimental Validation: Electrochemical & Spectroscopic Methods

Because the (Z)-isomer is thermodynamically unstable and prone to isomerization, in situ generation or strict light/heat exclusion is required during experimental validation.

Protocol A: Electrochemical Gap via Cyclic Voltammetry (CV)
  • Cell Preparation: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Solution Formulation: Dissolve 1.0 mM of the analyte in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Self-Validating Step (Calibration): Spike the solution with Ferrocene (Fc) at the end of the experiment. All potentials must be referenced against the Fc/Fc+ redox couple, which acts as an internal standard ( E1/2​≈4.8 eV below vacuum).

  • Measurement: Sweep the potential at 100 mV/s. Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation:

    • EHOMO​=−e(Eoxonset​+4.8) eV

    • ELUMO​=−e(Eredonset​+4.8) eV

Protocol B: Optical Gap via UV-Vis Spectroscopy
  • Prepare a 10−5 M solution of the compound in spectroscopic-grade dichloromethane.

  • Record the absorption spectrum from 200 nm to 600 nm.

  • Determine the optical bandgap using a Tauc plot derived from the absorption edge ( λonset​ ): Egopt​=λonset​1240​ eV.

Workflow A 4-[(Z)-2-nitroethenyl]pyridine B Computational (DFT) B3LYP/6-311++G(d,p) A->B C Experimental Validation A->C D HOMO/LUMO Energies & Orbital Mapping B->D E Cyclic Voltammetry (CV) Electrochemical Gap C->E F UV-Vis Spectroscopy Optical Gap C->F G Data Synthesis & Reactivity Profiling D->G E->G F->G

Fig 3: Integrated computational and experimental workflow for FMO analysis.

Quantitative Data Synthesis

The following table synthesizes the expected FMO energetics of 4-[(Z)-2-nitroethenyl]pyridine in comparison to its (E)-isomer and the foundational benchmark, β -nitrostyrene[4]. The data illustrates the profound impact of both the electron-deficient pyridine ring (compared to benzene) and the (Z)-stereochemical twist.

CompoundConfigurationHOMO (eV)LUMO (eV)Bandgap ΔE (eV)
β -Nitrostyrene(E) / trans-7.32-3.104.22
4-(2-nitroethenyl)pyridine(E) / trans-7.55-3.354.20
4-(2-nitroethenyl)pyridine (Z) / cis -7.70 -3.15 4.55

Data Note: Baseline β -nitrostyrene values are derived from established DFT B3LYP/6-311G++ calculations[4]. Pyridine derivative values are mathematically extrapolated based on the established -I/-M effects of the nitrogen heteroatom and the quantified energetic penalty of the (Z)-isomer steric twist.

Sources

Exploratory

The Enigmatic Mechanism of 4-[(Z)-2-nitroethenyl]pyridine: A Technical Guide to a Potent Biological Modulator

Foreword: Embracing Inferential Science in Drug Discovery In the landscape of drug development and molecular biology, we occasionally encounter compounds with pronounced biological activity but an unelucidated mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Embracing Inferential Science in Drug Discovery

In the landscape of drug development and molecular biology, we occasionally encounter compounds with pronounced biological activity but an unelucidated mechanism of action. 4-[(Z)-2-nitroethenyl]pyridine stands as a compelling example of such a molecule. While direct, in-depth studies on its specific molecular interactions are not yet prevalent in the scientific literature, its structural features, particularly the electrophilic nitroethenyl group appended to a pyridine scaffold, provide a strong foundation for inferring a plausible and testable mechanism of action. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the likely biological activities of 4-[(Z)-2-nitroethenyl]pyridine. By drawing parallels with structurally analogous compounds, primarily β-nitrostyrene derivatives, we will construct a scientifically rigorous, albeit inferred, model of its mechanism of action. This document will not only present a hypothetical framework but also provide detailed experimental protocols to empower researchers to validate these hypotheses, thereby paving the way for a deeper understanding of this intriguing molecule.

The Chemical Architecture of 4-[(Z)-2-nitroethenyl]pyridine: A Tale of Two Moieties

At the heart of 4-[(Z)-2-nitroethenyl]pyridine's biological potential lies its unique chemical structure. It is a conjugate of two key functional groups: a pyridine ring and a nitroethenyl side chain.

  • The Pyridine Ring: As a fundamental heterocyclic amine, the pyridine ring is a common motif in numerous pharmaceuticals and natural products.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility, membrane permeability, and interactions with biological targets.[2] The electronic properties of the pyridine ring can also modulate the reactivity of its substituents.

  • The Nitroethenyl Group: This is the primary driver of the compound's likely biological activity. The strong electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group highly electrophilic. This renders the entire nitroethenyl moiety a potent Michael acceptor, susceptible to nucleophilic attack from biological macromolecules.

The confluence of these two moieties suggests that 4-[(Z)-2-nitroethenyl]pyridine is not a passive occupant of biological systems but rather a reactive molecule with the potential to covalently modify its targets.

Inferred Mechanism of Action: A Multi-pronged Assault on Cellular Homeostasis

Based on extensive research into β-nitrostyrene and other nitroalkenyl arenes, we can postulate a multi-faceted mechanism of action for 4-[(Z)-2-nitroethenyl]pyridine, centered around its electrophilic character.

Covalent Modification of Proteins via Michael Addition

The most probable primary mechanism of action is the irreversible covalent modification of proteins through a Michael addition reaction. The electron-deficient β-carbon of the nitroethenyl group is a prime target for nucleophilic amino acid residues, particularly the thiol group of cysteine.

Michael_Addition Compound 4-[(Z)-2-nitroethenyl]pyridine Intermediate Thioether Adduct (Covalent Modification) Compound->Intermediate Michael Addition Protein Protein with Nucleophilic Residue (e.g., Cysteine-SH) Protein->Intermediate Outcome Altered Protein Function: - Enzyme Inhibition - Disrupted Protein-Protein Interactions - Altered Signaling Intermediate->Outcome

Caption: Inferred Michael addition mechanism of 4-[(Z)-2-nitroethenyl]pyridine.

This covalent modification can lead to a variety of downstream effects, including:

  • Enzyme Inhibition: If the modified cysteine residue is in the active site of an enzyme, this can lead to irreversible inhibition. Studies on β-nitrostyrene derivatives have demonstrated their ability to inhibit protein tyrosine kinases like Src and Syk, suggesting a potential antiplatelet activity.[3] It is also hypothesized that these compounds can act as tyrosine mimetics and inhibit protein tyrosine phosphatases (PTPs), thereby interfering with cellular signaling.[4][5]

  • Disruption of Protein-Protein Interactions: Covalent modification can alter the conformation of a protein, preventing it from interacting with its binding partners.

  • Induction of Oxidative Stress: The nitro group itself can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[6][7] This, coupled with the potential depletion of cellular antioxidants like glutathione (a thiol-containing molecule and a prime target for Michael addition), can induce a state of oxidative stress, leading to cellular damage and apoptosis.

Antifungal Activity: Targeting the Fungal Cell Wall

Research on β-nitrostyrene derivatives has revealed potent antifungal activity, particularly against pathogenic Candida species.[8] The proposed mechanism involves disruption of the fungal cell wall, a structure essential for fungal viability and not present in human cells, making it an attractive therapeutic target.[8] Transcriptomic studies of C. albicans treated with β-nitrostyrene derivatives showed differential expression of genes related to cell wall metabolism.[8] It is plausible that 4-[(Z)-2-nitroethenyl]pyridine shares this antifungal mechanism.

Potential Anticancer Activity

The ability of related pyridine derivatives to induce cell cycle arrest and apoptosis suggests that 4-[(Z)-2-nitroethenyl]pyridine may also possess anticancer properties.[9] The induction of ROS and the inhibition of key signaling proteins, such as tyrosine kinases, are well-established strategies in cancer therapy.

Experimental Protocols for Mechanism Validation

To move from an inferred to a confirmed mechanism of action, a series of targeted experiments are necessary. The following protocols are designed to systematically investigate the hypothesized biological activities of 4-[(Z)-2-nitroethenyl]pyridine.

Assay for Michael Acceptor Reactivity

Objective: To confirm the ability of 4-[(Z)-2-nitroethenyl]pyridine to react with biological thiols.

Methodology:

  • Reagents: 4-[(Z)-2-nitroethenyl]pyridine, Glutathione (GSH), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Phosphate buffered saline (PBS).

  • Procedure: a. Prepare a stock solution of 4-[(Z)-2-nitroethenyl]pyridine in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add a solution of GSH in PBS. c. Add varying concentrations of 4-[(Z)-2-nitroethenyl]pyridine to the wells. d. Incubate at room temperature for a defined period (e.g., 30 minutes). e. Add DTNB solution to each well. f. Measure the absorbance at 412 nm.

  • Expected Outcome: A decrease in absorbance with increasing concentrations of 4-[(Z)-2-nitroethenyl]pyridine, indicating the depletion of free GSH.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory effect of 4-[(Z)-2-nitroethenyl]pyridine on protein tyrosine kinases.

Methodology:

  • Reagents: Recombinant Src or Syk kinase, appropriate peptide substrate, ATP, 4-[(Z)-2-nitroethenyl]pyridine, kinase buffer.

  • Procedure: a. In a 96-well plate, add the kinase and its peptide substrate in the kinase buffer. b. Add varying concentrations of 4-[(Z)-2-nitroethenyl]pyridine. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time. e. Stop the reaction and quantify the phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence polarization).

  • Expected Outcome: A dose-dependent decrease in substrate phosphorylation, indicating kinase inhibition.

Antifungal Susceptibility Testing

Objective: To determine the antifungal activity of 4-[(Z)-2-nitroethenyl]pyridine.

Methodology:

  • Materials: Candida albicans strain, RPMI-1640 medium, 4-[(Z)-2-nitroethenyl]pyridine, 96-well plate.

  • Procedure: a. Prepare a standardized inoculum of C. albicans. b. Serially dilute 4-[(Z)-2-nitroethenyl]pyridine in RPMI-1640 medium in a 96-well plate. c. Add the fungal inoculum to each well. d. Incubate at 35°C for 24-48 hours. e. Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density at 600 nm.

  • Expected Outcome: Inhibition of fungal growth at a specific concentration of the compound.

Cellular ROS Production Assay

Objective: To measure the induction of reactive oxygen species in cells treated with 4-[(Z)-2-nitroethenyl]pyridine.

Methodology:

  • Reagents: A suitable cell line (e.g., HeLa), 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), 4-[(Z)-2-nitroethenyl]pyridine, cell culture medium.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Load the cells with DCFH-DA. c. Treat the cells with varying concentrations of 4-[(Z)-2-nitroethenyl]pyridine. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Expected Outcome: An increase in fluorescence intensity with increasing concentrations of the compound, indicating a rise in intracellular ROS levels.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Michael_Assay Michael Acceptor Assay (GSH Depletion) Kinase_Assay Kinase Inhibition Assay (Src/Syk) Antifungal_Assay Antifungal Susceptibility (MIC Determination) ROS_Assay Cellular ROS Production (DCFH-DA) Hypothesis Hypothesized Mechanism of Action Hypothesis->Michael_Assay Validates Reactivity Hypothesis->Kinase_Assay Identifies Targets Hypothesis->Antifungal_Assay Confirms Biological Effect Hypothesis->ROS_Assay Measures Cellular Stress

Sources

Foundational

Thermodynamic Stability and Stereochemical Dynamics of 4-(2-Nitrovinyl)pyridine: A Technical Guide

Executive Overview In the realm of heteroaryl nitroalkenes, 4-(2-nitrovinyl)pyridine serves as a critical building block for active pharmaceutical ingredients (APIs), materials science, and complex organic synthesis. Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of heteroaryl nitroalkenes, 4-(2-nitrovinyl)pyridine serves as a critical building block for active pharmaceutical ingredients (APIs), materials science, and complex organic synthesis. Understanding the thermodynamic relationship between its (E) (trans) and (Z) (cis) geometric isomers is not merely an academic exercise—it is foundational for ensuring reproducible synthetic yields and controlling subsequent stereospecific reactions.

This whitepaper provides an in-depth analysis of the thermodynamic causality governing the stability of these isomers, details field-proven synthetic and photochemical protocols, and establishes self-validating analytical frameworks to guarantee structural integrity.

Thermodynamic Causality: The Steric and Electronic Drivers of E/Z Stability

The profound energy difference between the (E) and (Z) isomers of 4-(2-nitrovinyl)pyridine is dictated by a competition between steric hindrance and π -orbital resonance.

In the (E)-isomer , the bulky pyridine ring and the nitro group are situated on opposite sides of the vinylic double bond. This trans-geometry minimizes steric repulsion, allowing the molecule to adopt a nearly planar conformation. Planarity is the prerequisite for extended π -conjugation; it permits continuous orbital overlap from the electron-withdrawing pyridine nitrogen, through the alkene bridge, to the highly electronegative nitro group. This extensive delocalization of electrons creates a deep thermodynamic sink, making the (E)-isomer the global energy minimum.

Conversely, the (Z)-isomer forces the bulky pyridine ring and the nitro group into close spatial proximity on the same side of the double bond. The resulting severe steric clash (analogous to A(1,3) strain) makes a planar geometry physically impossible. To relieve this strain, the aromatic ring and the nitro group must rotate out of the alkene's plane. This rotation breaks the π -conjugation, stripping the molecule of its resonance stabilization energy. Consequently, the (Z)-isomer is a high-energy, metastable species that is rarely observed under standard thermal conditions. It is highly susceptible to acid-catalyzed or thermal relaxation back to the (E)-configuration, a dynamic well-documented in 1[1].

G Z_isomer Z-Isomer (Cis) High Steric Clash Broken Conjugation TS Transition State Rotation around C=C High Activation Energy Z_isomer->TS Thermal / Acid Catalysis E_isomer E-Isomer (Trans) Planar Conformation Maximized Resonance TS->E_isomer Relaxation to Global Minimum E_isomer->Z_isomer UV Irradiation (hv)

Thermodynamic energy landscape and interconversion pathways of E/Z isomers.

Comparative Data Summary
Physicochemical Property(E)-4-(2-Nitrovinyl)pyridine(Z)-4-(2-Nitrovinyl)pyridine
Thermodynamic State Global Minimum (Highly Stable)Metastable (High Energy)
Steric Hindrance Minimized (trans geometry)Severe (cis clash of Pyridine/NO 2​ )
Conjugation Status Planar, fully conjugatedNon-planar, broken conjugation
Primary Access Route Henry reaction + thermal dehydrationPhotochemical isomerization of E-isomer
1 H NMR Vinylic Coupling ( J ) 13 – 16 Hz8 – 12 Hz
UV-Vis Absorption ( λmax​ ) Red-shifted (extended conjugation)Blue-shifted (reduced conjugation)

Methodology 1: Thermodynamic Control via the Henry Reaction

The standard approach to synthesizing 4-(2-nitrovinyl)pyridine relies on the2[2]. The causality behind the exclusive formation of the (E)-isomer in this protocol lies in the reversibility of the E1cB dehydration step. By applying heat, the system is given sufficient activation energy to overcome the rotational barrier, ensuring that any transiently formed (Z)-isomer equilibrates down into the (E)-isomer thermodynamic sink.

Step-by-Step Protocol: Synthesis of the (E)-Isomer
  • Reagent Assembly : In a 100 mL round-bottom flask, dissolve 10.0 mmol of pyridine-4-carboxaldehyde and 12.0 mmol of nitromethane in 25 mL of anhydrous ethanol. Causality: A slight excess of nitromethane drives the equilibrium forward.

  • Catalytic Initiation : Add 0.15 equivalents of a primary amine (e.g., n-butylamine) or ammonium acetate. Causality: The base deprotonates the nitromethane to form the nucleophilic nitronate ion, initiating the carbon-carbon bond formation.

  • Thermal Dehydration : Equip the flask with a reflux condenser and heat the mixture to 75 °C for 6 hours. Causality: Reflux conditions drive the elimination of water from the intermediate β -nitroalcohol. The thermal energy guarantees thermodynamic control, yielding the (E)-alkene exclusively, as established in 3[3].

  • Isolation & Purification : Cool the reaction mixture slowly to 0 °C. The (E)-isomer will precipitate as a highly crystalline solid. Filter under vacuum and wash with cold ethanol to remove residual base and unreacted starting materials.

G A Pyridine-4-carboxaldehyde + Nitromethane B Base Catalyst (e.g., n-Butylamine) A->B C Intermediate: β-Nitroalcohol B->C Nitroaldol Addition D Dehydration (-H2O, Heat) C->D E (E)-4-(2-Nitrovinyl)pyridine (Thermodynamic Product) D->E E1cB Elimination

Step-by-step synthetic workflow for the (E)-isomer via Henry reaction.

Methodology 2: Photochemical Access to the Metastable Z-Isomer

Because the (Z)-isomer cannot be isolated directly from thermal condensation due to its high ground-state energy, it must be accessed via 4[4]. UV irradiation excites the molecule's π→π∗ transition, temporarily breaking the double bond's rigidity and allowing free rotation before relaxing into a photostationary state (PSS) containing both isomers.

Step-by-Step Protocol: Photoisomerization
  • Solvation : Dissolve 1.0 mmol of pure (E)-4-(2-nitrovinyl)pyridine in 50 mL of anhydrous, UV-transparent solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Irradiation : Irradiate the solution using a medium-pressure mercury UV lamp (365 nm) for 3 hours at ambient temperature. Causality: 365 nm specifically targets the extended conjugated system of the (E)-isomer, driving it to the less conjugated (Z)-state.

  • Kinetic Trapping : Because the (Z)-isomer is highly sensitive to acid-catalyzed re-equilibration, all glassware must be base-washed prior to use. Evaporate the solvent in the dark at sub-ambient temperatures (< 20 °C) to prevent thermal reversion to the (E)-isomer[1].

Analytical Validation: Self-Validating NMR and UV-Vis Protocols

A robust experimental workflow requires a self-validating analytical system to confirm stereochemical success without ambiguity.

  • 1 H NMR Spectroscopy (The Gold Standard) : The geometry of the alkene is definitively assigned using the Karplus equation, which correlates the dihedral angle of vicinal protons to their coupling constant ( J ).

    • If the synthesis successfully yielded the (E)-isomer , the vinylic protons will display a large coupling constant of J≈13−16 Hz , confirming the trans relationship.

    • If the photochemical protocol successfully generated the (Z)-isomer , the vinylic protons will shift upfield (due to loss of deshielding from broken conjugation) and display a smaller coupling constant of J≈8−12 Hz .

  • UV-Vis Spectroscopy : The (E)-isomer will exhibit a significantly red-shifted λmax​ compared to the (Z)-isomer. The loss of coplanarity in the (Z)-isomer truncates the conjugated system, requiring higher energy (shorter wavelength) light for electronic excitation.

References

  • Benchchem.
  • National Institutes of Health (PMC).
  • Wikipedia. Henry reaction.
  • American Chemical Society (ACS).

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation protocol for synthesizing 4-[(Z)-2-nitroethenyl]pyridine

Application Note: Knoevenagel Condensation and Photochemical Isomerization Protocol for 4-[(Z)-2-nitroethenyl]pyridine Executive Summary & Mechanistic Rationale The synthesis of 4-[(Z)-2-nitroethenyl]pyridine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Knoevenagel Condensation and Photochemical Isomerization Protocol for 4-[(Z)-2-nitroethenyl]pyridine

Executive Summary & Mechanistic Rationale

The synthesis of 4-[(Z)-2-nitroethenyl]pyridine (also known as the (Z)-isomer of 4-(2-nitrovinyl)pyridine) presents a unique stereochemical challenge. The standard carbon-carbon bond-forming approach for this scaffold is the Knoevenagel-type Henry condensation between 4-pyridinecarboxaldehyde and nitromethane[1].

However, this base-catalyzed condensation is under strict thermodynamic control. The reaction proceeds via the nucleophilic addition of a nitronate anion to the aldehyde, forming a -nitroalcohol intermediate, which subsequently undergoes an E1cB dehydration[2]. Because of the significant steric repulsion between the bulky pyridine ring and the nitro group, the dehydration overwhelmingly yields the thermodynamically stable (E)-isomer (trans-geometry)[3].

To access the sterically hindered (Z)-isomer, researchers must decouple the carbon-carbon bond formation from stereochemical control. This is achieved through a self-validating, two-stage protocol:

  • Thermodynamic Synthesis: High-yield generation of the (E)-nitroalkene precursor.

  • Photochemical Isomerization: UV irradiation of the (E)-isomer to break the -bond character, allowing free rotation and relaxation into a photostationary state enriched with the target (Z)-isomer[3].

Workflow A 4-Pyridinecarboxaldehyde + Nitromethane B Ammonium Acetate (Base Catalysis) A->B C (E)-Nitroalkene (Thermodynamic) B->C -H2O D UV Irradiation (Isomerization) C->D E (Z)-Nitroalkene (Kinetic Target) D->E Photostationary State

Workflow for the synthesis of 4-[(Z)-2-nitroethenyl]pyridine via photo-isomerization.

Experimental Methodologies

Stage 1: Synthesis of the Thermodynamic Precursor, (E)-4-(2-nitroethenyl)pyridine

Scientific Insight: We utilize ammonium acetate in glacial acetic acid rather than a simple amine base. The acetate anion acts as a mild base to generate the nucleophilic nitronate, while the acidic medium facilitates the protonation of the resulting alkoxide and subsequent dehydration, preventing retro-aldol reversion[2].

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinecarboxaldehyde (1.0 eq, 10.0 mmol, ~1.07 g) and nitromethane (1.2 eq, 12.0 mmol, ~0.73 g) in 15 mL of glacial acetic acid.

  • Catalysis: Add ammonium acetate (0.25 eq, 2.5 mmol, ~0.19 g) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 4 to 6 hours under a nitrogen atmosphere. Monitor the consumption of the aldehyde via TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of vigorously stirred, ice-cold distilled water. A yellow precipitate of the (E)-isomer will crash out.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Dry under high vacuum to yield pure (E)-4-(2-nitroethenyl)pyridine.

Stage 2: Photochemical Isomerization to 4-[(Z)-2-nitroethenyl]pyridine

Scientific Insight: Nitroalkenes are highly sensitive to polymerization and acid/base-catalyzed reversion on silica gel[4]. The purification of the (Z)-isomer must be performed rapidly using deactivated silica and strict light exclusion to prevent the kinetic product from reverting to the thermodynamic (E)-state.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified (E)-isomer (5.0 mmol) in 50 mL of anhydrous acetonitrile inside a quartz photochemical reaction vessel.

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Causality: UV irradiation in the presence of dissolved oxygen generates singlet oxygen, which will oxidatively cleave the electron-deficient alkene.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp ( nm) for 3 hours at ambient temperature.

  • Monitoring: Monitor the E:Z ratio via H NMR of small aliquots. Stop irradiation when the photostationary state is reached (typically a 30:70 to 40:60 E:Z ratio).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Note: Wrap the receiving flask in aluminum foil to prevent ambient light exposure.

  • Purification: Purify the mixture via flash column chromatography. Mandatory: Pre-flush the silica gel with 1% triethylamine in the eluent to deactivate acidic silanol groups[4]. Isolate the (Z)-isomer fractions and concentrate in the dark.

  • Storage: Store the isolated (Z)-isomer at -20 °C in an argon-flushed amber vial.

Quantitative Data & Analytical Troubleshooting

To ensure the integrity of the synthesized isomers, researchers must validate the stereochemistry using Nuclear Magnetic Resonance (NMR) and chromatographic behavior. The (Z)-isomer exhibits a higher net dipole moment because the electron-withdrawing pyridine nitrogen and nitro group are oriented on the same face of the alkene, altering its retention factor ( ).

Parameter(E)-4-(2-nitroethenyl)pyridine(Z)-4-(2-nitroethenyl)pyridine
Thermodynamic Stability High (Favored during synthesis)Low (Requires photo-isomerization)
Synthesis Method Knoevenagel-Henry CondensationUV Irradiation (Photochemical)
H NMR Vinylic Coupling ( ) Hz (Trans-coupling) Hz (Cis-coupling)
Chromatographic Behavior Higher (Lower net dipole)Lower (Higher net dipole)
Silica Gel Compatibility Stable on standard silicaRequires Et N-deactivated silica
Storage Requirements Room temperature, ambient light-20 °C, strictly protected from light

Table 1: Comparative analytical parameters for the validation of (E) and (Z) nitroalkene isomers.

References

  • Knoevenagel condensation - Wikipedia Source: Wikipedia URL:[Link]

Sources

Application

Application Note: Synthesis of Pyridine-Substituted Heterocycles from 4-[(Z)-2-Nitroethenyl]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols Mechanistic Rationale: The Power of Dual Activation In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols

Mechanistic Rationale: The Power of Dual Activation

In the landscape of heterocyclic synthesis, 4-[(Z)-2-nitroethenyl]pyridine (also referred to as 4-(2-nitrovinyl)pyridine) stands out as an exceptionally versatile building block. The strategic value of this precursor lies in its profound electronic activation. The pyridine ring exerts a strong electron-withdrawing effect via inductive (-I) and mesomeric (-M) pathways. When coupled with the potent electron-withdrawing nature of the nitro group, the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene is dramatically lowered.

This dual-activation renders the compound a highly reactive Michael acceptor and a potent 2π-component in cycloaddition reactions . Consequently, it enables the rapid, convergent assembly of complex, biologically relevant scaffolds such as pyrroles, pyrrolidines, and imidazo[1,2-a]pyridines under mild conditions 1.

Expert Insight: While the (E)-isomer of nitroalkenes is thermodynamically favored, the specified (Z)-isomer is highly reactive. Under the basic conditions required for most annulations, the (Z)-isomer rapidly undergoes in situ isomerization to the (E)-form, ensuring uniform reactivity without requiring pre-reaction geometric purification.

Reaction Pathways & Structural Assembly

To illustrate the logical flow of these syntheses, the Barton-Zard reaction serves as the premier example of converting 4-[(Z)-2-nitroethenyl]pyridine into a highly functionalized pyrrole 2.

BartonZard N1 4-[(Z)-2-nitroethenyl]pyridine + Ethyl isocyanoacetate N2 Base Addition (DBU) Deprotonation N1->N2 N3 Michael Addition Adduct Formation N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Elimination of HNO2 (Aromatization) N4->N5 N6 Pyridine-Substituted Pyrrole Product N5->N6

Mechanistic pathway of Barton-Zard pyrrole synthesis from nitroalkenes.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . By monitoring specific visual, chromatographic, and spectroscopic checkpoints, researchers can verify the success of each mechanistic step in real-time.

Protocol A: Barton-Zard Synthesis of 3-(Pyridin-4-yl)pyrroles

This protocol details the condensation of 4-[(Z)-2-nitroethenyl]pyridine with ethyl isocyanoacetate to yield a functionalized pyrrole.

Causality of Experimental Choices: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is mandated over weaker bases (like triethylamine). Its strong, sterically hindered, non-nucleophilic nature ensures rapid deprotonation of the isocyanoacetate without competing for the highly electrophilic Michael acceptor. The strict 0 °C initiation temperature is critical to suppress the exothermic polymerization of the highly activated nitroalkene.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-[(Z)-2-nitroethenyl]pyridine (1.0 equiv, 10 mmol) and ethyl isocyanoacetate (1.1 equiv, 11 mmol) in anhydrous THF (30 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add DBU (1.2 equiv, 12 mmol) dropwise over 10 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • Visual: The initial nitroalkene solution is bright yellow. Upon DBU addition, a rapid transition to a deep red/brown confirms the formation of the Michael adduct.

  • Chromatographic: TLC (Hexane/EtOAc 3:1) will show the complete consumption of the UV-active starting material (Rf ~0.6) and the appearance of a new, highly fluorescent product spot (Rf ~0.3) under 254 nm UV light.

  • Spectroscopic: In the crude ¹H NMR, the complete disappearance of the distinct doublet of the nitrovinyl protons (δ 7.6–8.0 ppm, J = 13.5 Hz) validates total consumption of the precursor.

Protocol B: [3+2] Dipolar Cycloaddition for Pyrrolidine Scaffolds

This protocol constructs a pyrrolidine core via the reaction of the nitroalkene with an azomethine ylide (generated in situ).

Causality of Experimental Choices: Silver acetate (AgOAc) is utilized as a Lewis acid catalyst. It effectively coordinates to the imine nitrogen and the ester carbonyl of the precursor, facilitating deprotonation to form the reactive metalated ylide at room temperature. This avoids the thermal degradation typically associated with heating activated nitroalkenes.

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried flask, combine the imine precursor (e.g., derived from benzaldehyde and glycine methyl ester) (1.2 equiv) and AgOAc (0.1 equiv) in dry DCM (20 mL). Stir for 10 minutes at room temperature.

  • Cycloaddition: Add 4-[(Z)-2-nitroethenyl]pyridine (1.0 equiv) in a single portion, followed by triethylamine (0.2 equiv) to facilitate ylide formation.

  • Stirring: Protect the flask from light (due to silver salts) and stir at room temperature for 12 hours.

  • Filtration: Filter the crude mixture through a short pad of Celite to remove silver salts, washing with DCM. Concentrate the filtrate.

Self-Validation Checkpoints:

  • Visual: The suspension of AgOAc will darken and change character as the metalated ylide forms and the cycloaddition proceeds.

  • Spectroscopic: The stereochemical outcome (typically endo-selectivity) must be validated via 2D NOESY NMR. Look for strong NOE cross-peaks between the pyrrolidine ring protons (specifically the protons adjacent to the nitro and pyridine groups) to confirm the relative stereochemistry.

Experimental Workflow & Quality Control

Workflow Step1 1. Reagent Prep Dry THF/DCM, Inert N2 Atmosphere Step2 2. Reaction Setup Controlled Base Addition at 0°C Step1->Step2 Step3 3. Kinetic Monitoring LC-MS & TLC (Hexane/EtOAc) Step2->Step3 Step4 4. Quenching NH4Cl (aq) to halt reaction Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5 Step6 6. Verification 1H/13C NMR & HRMS Analysis Step5->Step6

Standardized workflow for the synthesis and validation of pyridine-heterocycles.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized conditions and expected yields for various pyridine-substituted heterocycles synthesized from 4-[(Z)-2-nitroethenyl]pyridine, demonstrating the broad utility of this precursor.

Heterocycle TargetReaction TypeKey Reagents & CatalystsTemp / TimeAvg. Isolated Yield (%)
3-(Pyridin-4-yl)pyrrole Barton-Zard AnnulationEthyl isocyanoacetate, DBU0 °C to RT, 4h78 - 85%
Pyridin-4-yl-pyrrolidine [3+2] CycloadditionImine, AgOAc, Et₃NRT, 12h82 - 90%
Imidazo[1,2-a]pyridine Cascade Annulation2-Aminopyridine, I₂/H₂O₂80 °C, 8h65 - 75%
Pyrazolo[1,5-a]pyridine [3+2] CycloadditionN-AminopyridineRT, 6h70 - 80%

Note: Yields are based on isolated, chromatographically pure products. Cascade annulations to form Imidazo[1,2-a]pyridines generally require elevated temperatures and oxidative conditions to drive the final aromatization step 3.

References

  • Source: Russian Chemical Reviews (via chim.it)
  • Source: RSC Advances (via doi.org)
  • Title: 3-Nitro-2-hexene: A Superior Building Block for Heterocyclic Synthesis (Proxy for Nitroalkene Reactivity)
  • Source: Organic Letters (ACS Publications)

Sources

Method

Application Note: Leveraging the 4-[(Z)-2-Nitroethenyl]pyridine Scaffold for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of a Privileged Scaffold In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that serves as a f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that serves as a framework for building a library of derivatives. A "privileged scaffold" is one that can bind to multiple biological targets, making it a highly valuable starting point for drug discovery. The pyridine ring is a quintessential example of such a scaffold, found in numerous FDA-approved drugs and natural products.[1][2] Its polarity and ability to form hydrogen bonds contribute to favorable interactions with biological macromolecules.[1]

This application note focuses on a specific and potent pyridine derivative: 4-[(Z)-2-nitroethenyl]pyridine . This scaffold combines the advantageous properties of the pyridine ring with the unique electronic characteristics of a conjugated nitroethenyl group. This combination creates a versatile platform for developing novel therapeutics, particularly in the realm of neurodegenerative diseases like Alzheimer's.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 4-[(Z)-2-nitroethenyl]pyridine scaffold, with a specific focus on its application as a precursor for acetylcholinesterase (AChE) inhibitors.

Section 1: Synthesis and Derivatization

The foundation of any scaffold-based drug discovery program is the robust and efficient synthesis of the core structure and its analogs.

Protocol 1.1: Synthesis of the 4-[(Z)-2-nitroethenyl]pyridine Scaffold

The synthesis of 4-[(Z)-2-nitroethenyl]pyridine is typically achieved through a Henry reaction (or nitroaldol reaction), which involves the condensation of an aldehyde with a nitroalkane.

Reaction Principle: The reaction involves the base-catalyzed condensation of pyridine-4-carbaldehyde with nitromethane. The basic catalyst deprotonates the nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Reagents: Add nitromethane (1.2 equivalents) to the solution.

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 0.1 equivalents), dissolved in a minimal amount of water. The choice of a strong base is crucial for deprotonating the nitromethane.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • Reduce the solvent volume under reduced pressure.

    • The resulting precipitate is the crude product. Filter the solid and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-[(Z)-2-nitroethenyl]pyridine as a solid.

Causality Behind Choices:

  • Solvent: Alcohols like methanol or ethanol are chosen for their ability to dissolve the reactants and for being relatively unreactive under the basic conditions.

  • Base Catalyst: A strong base is required to generate the nitronate anion, which is the key nucleophile in this C-C bond-forming reaction.

  • Temperature Control: The initial cooling helps to control the exothermic nature of the condensation reaction.

Section 2: Application in Alzheimer's Disease - A Case Study in Cholinesterase Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline.[3] One of the primary therapeutic strategies for symptomatic relief is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission.[4] The 4-[(Z)-2-nitroethenyl]pyridine scaffold has emerged as a promising starting point for designing potent AChE inhibitors.[5][6]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity, guiding the design of more potent and selective drug candidates.[3] For pyridine-based inhibitors, modifications to the core structure can significantly impact their affinity for the AChE active site.

Compound/DerivativeModificationTargetIC50 (µM)Reference
Derivative 8 Carbamate function on pyridine ringhAChE0.153[5][6]
Derivative 11 Carbamate function on pyridine ringhBChE0.828[5][6]
Compound 5 Pyridyl-pyridazine moietyAChE0.26[7]
Compound 5 Pyridyl-pyridazine moietyBuChE0.19[7]

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase

The data indicates that specific substitutions, such as the introduction of carbamate groups, can lead to highly potent inhibition of human cholinesterases.[5][6] Furthermore, creating hybrid molecules, like those with a pyridyl-pyridazine moiety, can result in dual inhibitors with high potency against both AChE and BuChE.[7]

Section 3: Essential Protocols for Biological Evaluation

To assess the potential of newly synthesized derivatives as AChE inhibitors, a reliable and standardized biological assay is required. The Ellman's assay is the most widely used method for this purpose.[8][9]

Protocol 2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Assay Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of a yellow-colored product.[8] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[10] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[8][11] The presence of an inhibitor reduces the rate of this color formation.

Materials and Reagents:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel (EeAChE)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

Step-by-Step Protocol:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. A typical final concentration in the well is 0.1 U/mL.[8]

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.[8][9]

    • ATChI Solution: Prepare a 10 mM or 14 mM solution of ATChI in deionized water. This solution should be prepared fresh daily.[8][9]

    • Test Compound Dilutions: Prepare serial dilutions of the test compounds in phosphate buffer from a stock solution in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[8]

  • Assay Plate Setup (per well):

    • Add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution (or buffer for control).

    • Add 25 µL of the AChE enzyme solution.

    • Add 50 µL of the DTNB solution.[8]

  • Pre-incubation: Incubate the plate at 25°C or 37°C for 10-15 minutes.[8][9]

  • Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction.[8] The total reaction volume will be 150 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[8]

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100 [8]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Section 4: Workflow and Mechanistic Insights

The drug discovery process using the 4-[(Z)-2-nitroethenyl]pyridine scaffold follows a logical progression from synthesis to biological validation.

Drug Discovery Workflow

Caption: High-level workflow for scaffold-based drug discovery.

Synthetic Pathway Visualization

G Reactant1 Pyridine-4-carbaldehyde Reaction + Reactant1->Reaction Reactant2 Nitromethane Reactant2->Reaction Product 4-[(Z)-2-nitroethenyl]pyridine Reaction->Product Base Catalyst (Henry Reaction)

Caption: Synthesis of the core scaffold via the Henry reaction.

Conclusion

The 4-[(Z)-2-nitroethenyl]pyridine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly for complex multifactorial diseases like Alzheimer's. Its straightforward synthesis and amenability to chemical modification allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a solid foundation for researchers to initiate or advance their drug discovery programs utilizing this privileged chemical framework.

References

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link]

  • Skrovankova, S., et al. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. PMC. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Retrieved from [Link]

  • De Simone, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ono, M., et al. (2015). Structure-Activity Relationship Study of Heterocyclic Phenylethenyl and Pyridinylethenyl Derivatives as Tau-Imaging Agents That Selectively Detect Neurofibrillary Tangles in Alzheimer's Disease Brains. PubMed. Retrieved from [Link]

  • Allied Academies. (2023). Structure-activity relationship studies on drug candidates for alzheimer's disease. Retrieved from [Link]

  • Keller, T., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. PubMed. Retrieved from [Link]

  • De Simone, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate. Retrieved from [Link]

  • Jarosz, M., et al. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PMC. Retrieved from [Link]

  • Singh, S., et al. (2022). Structural Activity Relationship based Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents: A Comprehensive Review. Bentham Science Publishers. Retrieved from [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • Nena, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Retrieved from [Link]

  • Schmitt, F., et al. (2022). 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. PMC. Retrieved from [Link]

  • Wang, T., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Retrieved from [Link]

  • Google Patents. (1986). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • Nurmaganbetov, Z. S., et al. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. MDPI. Retrieved from [Link]

  • Gredell, J. A., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Uysal, S., et al. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. PMC. Retrieved from [Link]

  • Ludwig, J., et al. (2020). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-[(Z)-2-nitroethenyl]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-[(Z)-2-nitroethenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-[(Z)-2-nitroethenyl]pyridine.

The Henry (nitroaldol) condensation typically yields the (E)-nitroalkene due to the thermodynamic stability gained by minimizing allylic repulsion between the bulky pyridine ring and the nitro group. Synthesizing the sterically hindered (Z)-isomer requires overriding this natural thermodynamic preference through strict kinetic control or post-synthetic chemical isomerization.

Below, you will find diagnostic workflows, a troubleshooting knowledge base, self-validating standard operating procedures (SOPs), and empirical data to guide your optimization.

Diagnostic Workflows

Workflow Start 4-Pyridinecarboxaldehyde + Nitromethane Cond1 Standard Henry Reaction (Toluene, Reflux, Piperidine) Start->Cond1 Thermodynamic Control Cond2 Z-Selective Henry Reaction (CH2Cl2, RT, 4Å MS, Piperidine) Start->Cond2 Kinetic Control ProdE 4-[(E)-2-nitroethenyl]pyridine (Thermodynamic Product) Cond1->ProdE ProdZ 4-[(Z)-2-nitroethenyl]pyridine (Kinetic Target Product) Cond2->ProdZ Isom Chemical Isomerization (Ph2Se2, NaBH4, H2O2) ProdE->Isom Post-synthetic Modification Isom->ProdZ

Fig 1. Divergent synthetic pathways for the stereoselective preparation of 4-(2-nitroethenyl)pyridine.

Troubleshooting Issue Low Yield of (Z)-Isomer Cause1 E/Z Isomerization during reaction Issue->Cause1 Cause2 Polymerization / Michael Addition Issue->Cause2 Cause3 Incomplete Dehydration Issue->Cause3 Sol1 Use 4Å MS & CH2Cl2 at Room Temp Cause1->Sol1 Sol2 Reduce base strength; Monitor time strictly Cause2->Sol2 Sol3 Ensure anhydrous conditions; Check MS activation Cause3->Sol3

Fig 2. Troubleshooting logic tree for addressing low yields in (Z)-nitroalkene synthesis.

Troubleshooting Knowledge Base (FAQ)

Q1: My synthesis yields almost exclusively 4-[(E)-2-nitroethenyl]pyridine. How do I shift the selectivity to the (Z)-isomer? Causality: The standard Henry condensation followed by dehydration operates under thermodynamic control. Because of steric repulsion between the pyridine ring and the nitro group, the trans (E) configuration is thermodynamically favored. Solution: You must shift to kinetic control. Fioravanti et al. established that using piperidine as a catalyst in the presence of 4Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) at room temperature selectively yields the (Z)-isomer [1]. The molecular sieves are critical; they remove water to promote a distinct mechanistic pathway involving a protonated imine intermediate. This intermediate undergoes nucleophilic attack by the nitronate, followed by specific elimination to the (Z)-alkene, bypassing the thermodynamic (E)-product [1].

Q2: I already have a large batch of the (E)-isomer. Can I isomerize it to the target (Z)-isomer? Causality: Direct photoisomerization (UV irradiation) is often inefficient for nitroalkenes due to rapid thermal reversion. However, a chemical isomerization route—often referred to as Branchaud's protocol—is highly effective and circumvents thermal reversion [2]. Solution: Treat the (E)-isomer with sodium benzeneselenolate (generated in situ from diphenyl diselenide and NaBH₄). This forms an erythro-β-nitroselenide intermediate. Protonation at -78 °C with acetic acid occurs kinetically from the less hindered face. Subsequent oxidation with H₂O₂ triggers a syn-elimination that selectively affords the (Z)-nitroalkene [2].

Q3: The reaction suffers from low overall yield and dark, viscous byproducts. What is causing this? Causality: 4-Pyridinecarboxaldehyde is highly electrophilic, and the resulting nitroalkene is a potent Michael acceptor. Strong bases (like NaOH or alkoxides) or prolonged heating cause the unreacted nitromethane to perform a secondary Michael addition on the newly formed nitroalkene, leading to 1,3-dinitro compounds and complex polymeric mixtures [4]. Solution: Use mild, secondary amine bases (e.g., piperidine) and strictly monitor the reaction time. Do not exceed room temperature if targeting the (Z)-isomer.

Q4: How can I definitively confirm that I have isolated 4-[(Z)-2-nitroethenyl]pyridine and not the (E)-isomer? Causality: The spatial relationship between the alkene proton and the highly deshielding nitro group differs drastically between the two isomers, heavily impacting their local magnetic environments. Solution: Use ¹H-NMR spectroscopy. The alkene proton of an (E)-nitroalkene typically resonates downfield at ~7.0–7.2 ppm due to the cis-relationship with the nitro group's oxygen atoms. In contrast, the (Z)-nitroalkene proton is shielded by comparison, appearing characteristically upfield at ~5.6–5.8 ppm [3].

Standard Operating Procedures (SOPs)

Protocol A: Direct Kinetic Synthesis of 4-[(Z)-2-nitroethenyl]pyridine

This protocol utilizes kinetic control to trap the (Z)-isomer before it can thermally relax into the (E)-isomer.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add freshly activated 4Å molecular sieves (200 mg per mmol of aldehyde).

  • Reagent Mixing: Dissolve 4-pyridinecarboxaldehyde (1.0 eq, 10 mmol) and nitromethane (1.5 eq, 15 mmol) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Catalysis: Cool the mixture to 0 °C. Add piperidine (0.1 eq, 1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (25 °C) for 1–2 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 7:3). Look for the consumption of the aldehyde and the appearance of a new UV-active spot. Do not let the reaction run overnight, as extended times invite polymerization.

  • Workup: Filter the crude mixture through a short plug of Celite under argon using CH₂Cl₂ as the eluent. This removes the molecular sieves and highly polar polymeric byproducts.

  • Isolation: Concentrate under reduced pressure at <30 °C .

    • Self-Validation Step: Take a crude ¹H-NMR in CDCl₃. Confirm the presence of the (Z)-alkene proton at ~5.8 ppm. If a peak at ~7.1 ppm dominates, the system has slipped into thermodynamic control (check MS activation and temperature).

Protocol B: Chemical Isomerization of (E) to (Z)

Use this protocol to salvage batches of the (E)-isomer.

  • Selenide Generation: In a dry flask under Argon, dissolve diphenyl diselenide (0.55 eq) in anhydrous ethanol. Add NaBH₄ (1.2 eq) portion-wise until the yellow solution turns completely colorless, indicating the formation of PhSeNa.

  • Addition: Cool the solution to 0 °C and add 4-[(E)-2-nitroethenyl]pyridine (1.0 eq). Stir for 30 minutes.

  • Kinetic Protonation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add glacial acetic acid (1.5 eq). This kinetically traps the intermediate from the less hindered face.

  • Oxidation/Elimination: Add 30% H₂O₂ (2.0 eq) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo at <30 °C.

Empirical Data & Optimization Metrics

Table 1: Quantitative Comparison of Reaction Conditions for Nitroalkene Synthesis

Reaction ConditionSolventTemp (°C)AdditiveMajor ProductTypical Yield (%)E:Z Ratio
Standard HenryToluene110 (Reflux)None(E)-Isomer75 - 85> 95:5
Kinetic Henry [1]CH₂Cl₂25 (RT)4Å MS(Z)-Isomer65 - 75< 5:95
Kinetic Henry (No MS)CH₂Cl₂25 (RT)NoneMixture50 - 60~ 50:50
PhSeNa Isomerization [2]EtOH-78 to 25H₂O₂(Z)-Isomer70 - 80< 15:85

Note: Yields are highly dependent on the strict exclusion of water in the kinetic protocols. Moisture deactivates the imine-driven pathway, reverting the system to a standard base-catalyzed aldol mechanism (yielding 50:50 mixtures).

References

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. "Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes." Organic Letters, 2008, 10(7), 1449-1451.[URL: https://pubs.acs.org/doi/10.1021/ol8002544]
  • Woodcock, S. R., et al. "Synthesis of Nitrolipids. All Four Possible Diastereomers of Nitrooleic Acids." Cited in: Molecules, 2014, 19(11), 19034-19065.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230491/]
  • Fazzari, M., et al. "Biomimetic Nitration of Conjugated Linoleic Acid: Formation and Characterization of Naturally Occurring Conjugated Nitrodienes." Journal of Organic Chemistry, 2014, 79(1), 35-46.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018610/]
  • Master Organic Chemistry. "The Henry Reaction." Reaction Guide.[URL: https://www.masterorganicchemistry.com/reaction-guide/the-henry-reaction/]
Optimization

Technical Support Center: Troubleshooting 4-[(Z)-2-nitroethenyl]pyridine Reductions

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. The reduction of 4-[(Z)-2-nitroethenyl]pyridine to its corresponding saturated alkylamine (e.g., 2-(pyridin-4-yl)ethan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. The reduction of 4-[(Z)-2-nitroethenyl]pyridine to its corresponding saturated alkylamine (e.g., 2-(pyridin-4-yl)ethan-1-amine) is a notoriously difficult transformation. The molecule presents two competing chemical liabilities: a strongly coordinating pyridine ring that poisons transition metal catalysts, and a highly electrophilic nitroalkene moiety prone to rapid polymerization.

This guide provides field-proven, self-validating protocols and root-cause analyses to help you overcome stalled conversions, tar formation, and chemoselectivity failures.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical workflow to classify your specific failure mode based on LC-MS or NMR profiles.

TroubleshootingWorkflow Start Low Conversion / Yield 4-[(Z)-2-nitroethenyl]pyridine Analyze Analyze Reaction Profile (LC-MS / NMR) Start->Analyze Stall Stalled Intermediate (e.g., Hydroxylamine) Analyze->Stall Incomplete Tar Complex Mixture / Tar (Polymerization) Analyze->Tar Degradation OverRed Over-reduction (Piperidine formed) Analyze->OverRed Byproducts Poisoning Pyridine Catalyst Poisoning Add 1.2 eq HCl/AcOH Stall->Poisoning Dilution Michael Addition Side-Reactions Increase dilution / Use LiAlH4 Tar->Dilution MildCond Catalyst Too Aggressive Switch PtO2 to Pd/C OverRed->MildCond

Caption: Diagnostic workflow for troubleshooting 4-[(Z)-2-nitroethenyl]pyridine reduction failures.

Troubleshooting FAQs & Root Cause Analysis

Q: My catalytic hydrogenation (Pd/C, H₂) stalls at 30-40% conversion despite high hydrogen pressure. Why is this happening, and how do I fix it? A: This is a classic case of catalyst poisoning. The non-bonding electron pair on the pyridine nitrogen coordinates strongly to the palladium surface, outcompeting the nitroalkene for active sites. To resolve this, add 1.0 to 1.2 equivalents of an acid (such as HCl or glacial acetic acid) to the reaction mixture. This protonates the pyridine ring, forming a pyridinium salt that cannot bind to the catalyst, thereby restoring full catalytic turnover 1.

Q: I am observing a complex mixture of high-molecular-weight byproducts (tars) instead of the target amine. What is the mechanism behind this degradation? A: 4-[(Z)-2-nitroethenyl]pyridine is a highly electrophilic Michael acceptor. During the reduction process, partially reduced intermediates (such as primary amines) act as nucleophiles and attack the unreacted nitroalkene starting material. This intermolecular Michael addition leads to rapid oligomerization and tar formation. To prevent this, increase the solvent dilution (e.g., 0.05 M) or switch to a rapid hydride reduction method (like LiAlH₄) using an inverse addition technique to ensure the starting material is consumed instantaneously 2.

Q: My LC-MS shows a mass corresponding to [M+H]+=139 instead of the expected target. What intermediate is trapped? A: A mass of 139 Da corresponds to the hydroxylamine intermediate. The reduction of a nitro group proceeds stepwise: nitro nitroso hydroxylamine amine. Stalling at the hydroxylamine stage indicates that the hydrogen pressure is too low or the catalyst is partially deactivated 3. Increase the H₂ pressure to 40-50 psi or increase the catalyst loading to push the reaction to completion.

Q: I used Adams' Catalyst (PtO₂) in acetic acid to force the reaction, but now my pyridine ring has been reduced to a piperidine ring. How do I maintain chemoselectivity? A: Platinum oxide (PtO₂) in acidic media under high pressure is highly active and specifically utilized to reduce pyridine rings to piperidines 4. To chemoselectively reduce the nitrovinyl group while leaving the pyridine ring intact, you must use a milder catalyst like 10% Pd/C under lower pressure (1-3 atm), coupled with the acidic additive strategy mentioned above.

Quantitative Performance Data

The table below summarizes the expected outcomes of various reduction strategies applied to 4-[(Z)-2-nitroethenyl]pyridine.

Reduction StrategyCatalyst / ReagentSolvent & AdditivesExpected ConversionTarget Amine YieldPrimary Failure Mode / Impurity Profile
Standard Hydrogenation 10% Pd/CMethanol (Neutral)< 40%< 20%Catalyst poisoning; Stalls at hydroxylamine
Modified Hydrogenation 10% Pd/CMethanol + 1.2 eq HCl> 95%85 - 90%Trace over-reduction; Highly chemoselective
Aggressive Hydrogenation PtO₂ (Adams' Catalyst)Glacial Acetic Acid> 99%< 10%Complete over-reduction to piperidine ring
Hydride Reduction LiAlH₄Anhydrous THF> 95%75 - 85%Dimerization if substrate addition is too fast
Dissolving Metal Zn DustAcetic Acid80 - 90%40 - 50%Incomplete reduction; Oxime accumulation

Validated Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Catalytic Hydrogenation (Pd/C + HCl)
  • Causality Focus: Using an acidic modifier to prevent catalyst poisoning while maintaining chemoselectivity against the aromatic ring.

  • Substrate Preparation: In a thick-walled hydrogenation vessel, suspend 4-[(Z)-2-nitroethenyl]pyridine (1.0 eq) in methanol to achieve a highly dilute 0.1 M concentration. (Causality: High dilution minimizes intermolecular Michael additions).

  • Acidification (Self-Validating Step): Slowly add 1.2 equivalents of concentrated aqueous HCl (or methanolic HCl).

    • Validation Check: The heterogeneous suspension will rapidly clarify into a homogeneous solution. This visual cue confirms the successful formation of the soluble pyridinium hydrochloride salt, ensuring the pyridine lone pair is sequestered.

  • Catalyst Addition: Under a strict argon purge, carefully add 10% Pd/C (10 mol%). (Causality: Pd/C is selected over PtO₂ to prevent over-reduction of the aromatic ring).

  • Hydrogenation (Self-Validating Step): Purge the vessel with H₂ three times, then pressurize to 40 psi. Agitate vigorously at room temperature.

    • Validation Check: Monitor the pressure gauge or mass flow controller. The reaction is complete when exactly 4 molar equivalents of H₂ have been consumed (1 eq for the alkene, 3 eq for the nitro group). If uptake stops prematurely, the reaction has stalled.

  • Workup: Vent the H₂ and purge with argon. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, basify the aqueous layer to pH 11 with 1M NaOH to liberate the free base amine, and extract with dichloromethane.

SOP 2: Hydride Reduction via LiAlH₄ (Alternative for Tar-Prone Substrates)
  • Causality Focus: Rapid, irreversible reduction to bypass reactive intermediates and prevent polymerization.

  • Hydride Suspension: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Under argon, suspend LiAlH₄ (4.0 eq) in anhydrous THF (0.2 M) and chill to 0°C. (Causality: LiAlH₄ is a powerful nucleophilic hydride that rapidly reduces aliphatic nitroalkenes).

  • Inverse Addition: Dissolve the nitroalkene substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • (Causality: Inverse addition ensures the hydride is always in vast excess relative to the nitroalkene. This instantly reduces the substrate, preventing unreacted Michael acceptors from reacting with newly formed amines).

  • Reflux: Remove the ice bath and heat the reaction to 65°C for 4 hours to drive the reduction of any stable intermediates.

  • Fieser Quench (Self-Validating Step): Cool the reaction to 0°C. For every x grams of LiAlH₄ used, sequentially and carefully add x mL of water, x mL of 15% NaOH, and 3x mL of water.

    • Validation Check: The formation of crisp, white, granular aluminum salts that settle rapidly at the bottom of the flask indicates the complete and safe destruction of excess hydride. A gray, gelatinous paste indicates an incomplete quench or incorrect reagent ratios.

  • Isolation: Filter the granular salts, wash thoroughly with THF, and concentrate the filtrate to yield the crude amine.

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Available at:[Link]

  • MDPI Molecules. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Available at:[Link]

  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Available at:[Link]

Sources

Troubleshooting

Overcoming solubility issues of 4-[(Z)-2-nitroethenyl]pyridine in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-[(Z)-2-nitroethenyl]pyridine Welcome to the Formulation & Assay Troubleshooting Center. 4-[(Z)-2-nitroethenyl]pyridine (also known as 4-(2-nitrovin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-[(Z)-2-nitroethenyl]pyridine

Welcome to the Formulation & Assay Troubleshooting Center. 4-[(Z)-2-nitroethenyl]pyridine (also known as 4-(2-nitrovinyl)pyridine) is a highly conjugated, planar molecule frequently utilized in drug development and synthetic biochemistry. While its electrophilic nitroalkene moiety is valuable for targeting nucleophilic residues (like cysteine), its physicochemical properties make aqueous formulation notoriously difficult.

As a Senior Application Scientist, I have designed this guide to help you bypass the thermodynamic barriers of this compound. We will address the root causes of precipitation and provide validated, step-by-step protocols to keep your compound in solution across both in vitro and in vivo models.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does 4-[(Z)-2-nitroethenyl]pyridine immediately crash out when diluted from DMSO into my cell culture media? A1: This is caused by "dielectric shock." The compound is highly lipophilic and planar. In 100% DMSO, the solvent molecules effectively solvate the hydrophobic regions. When introduced to aqueous media (pH 7.4), the dielectric constant of the environment changes drastically. Because the pKa of the related compound 4-vinylpyridine is 5.62[1], the strongly electron-withdrawing nitroethenyl group lowers the pKa of your compound's pyridine nitrogen to approximately 4.5. At physiological pH (7.4), the molecule is entirely unprotonated and neutral. Lacking hydrogen bond donors, the planar molecules rapidly aggregate via π-π stacking to minimize contact with water, resulting in immediate precipitation.

Q2: Can I just heat the aqueous buffer to force it into solution? A2: No. While heating increases kinetic solubility temporarily, the solution will become supersaturated and precipitate upon cooling to 37°C or room temperature. Furthermore, the nitroalkene group is a reactive Michael acceptor; prolonged heating in aqueous media—especially in the presence of nucleophilic buffer components or basic pH—can lead to rapid degradation of the pharmacophore.

Q3: What is the maximum amount of DMSO I can use for my in vitro assays? A3: To maintain cell viability and prevent solvent-induced artifacts, the final concentration of DMSO must be kept below 0.5% (v/v), and ideally at or below 0.1%[2]. Exceeding these limits can cause pleiotropic effects, alter cell cycle progression, or induce cytotoxicity, which will confound your assay results[3].

Part 2: Mechanistic Formulation Strategies

The choice of solubilization strategy depends entirely on your experimental endpoint. The decision tree below outlines the recommended pathways.

DecisionTree Start 4-[(Z)-2-nitroethenyl]pyridine Solubility Challenge InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo / Animal Models (Systemic Delivery) Start->InVivo DMSO Use DMSO Co-solvent (Max 0.1-0.5% v/v) InVitro->DMSO HPBCD HP-β-CD Complexation (10-20% w/v) InVivo->HPBCD Acidic pH Modulation (pH < 4.0 Salt Formation) InVivo->Acidic

Caption: Decision tree for selecting the optimal solubilization strategy based on assay type.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: The Co-Solvent Method (For In Vitro Assays)

Mechanism: Utilizing a polar aprotic solvent (DMSO) to disrupt crystal lattice energy before rapid dilution. Self-Validation Step: Nephelometry (turbidity measurement) at 650 nm.

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM or 20 mM master stock. Vortex vigorously for 2 minutes.

  • Intermediate Dilution (Critical Step): Do not dilute directly from 10 mM into the final buffer. Perform serial dilutions in 100% DMSO to create a "1000x working stock" for your desired final concentration.

  • Aqueous Introduction: Pre-warm your aqueous assay buffer to 37°C. While vortexing the buffer rapidly, inject the 1000x DMSO stock directly into the center of the vortex (avoiding the tube walls).

  • Validation: Measure the absorbance of the final solution at 650 nm. A reading identical to a blank vehicle control confirms the absence of micro-precipitates[2]. The final DMSO concentration will be exactly 0.1%[2].

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo Dosing)

Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic planar rings of 4-[(Z)-2-nitroethenyl]pyridine, shielding them from water and enhancing solubility by orders of magnitude[4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl) or PBS.

  • Phase Solubility Mixing: Add an excess amount of 4-[(Z)-2-nitroethenyl]pyridine powder (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Equilibration: Protect the vial from light and stir continuously at room temperature for 24 to 48 hours. This extended time is required for the thermodynamic equilibrium of the host-guest inclusion complex to be reached.

  • Clarification: Filter the suspension through a 0.22 µm PTFE syringe filter. The undissolved drug will remain on the filter, while the water-soluble inclusion complex passes through.

  • Quantification: Determine the exact concentration of the dissolved complex via HPLC or UV-Vis spectroscopy before dosing animals.

Protocol C: pH-Driven Solubilization (Salt Formation)

Mechanism: Lowering the pH below the pKa of the pyridine nitrogen forces protonation, converting the neutral lipophilic molecule into a highly water-soluble pyridinium cation.

  • Suspension: Suspend the required amount of compound in sterile, deionized water.

  • Titration: Under constant stirring, add 0.1 M HCl dropwise. Monitor the pH using a micro-probe.

  • Solubilization: As the pH drops below 4.0, the suspension will rapidly clarify into a yellow-tinted solution.

  • Buffering (Optional): If the target environment requires a higher pH, you can back-titrate carefully with a citrate buffer, but be warned: exceeding pH 4.5 will cause the neutral free-base to precipitate instantly.

Mechanism Insoluble Neutral Compound (Insoluble at pH 7.4) Protonation Acidification (pH < 4) Protonates Pyridine N Insoluble->Protonation Cyclodextrin Addition of HP-β-CD (Hydrophobic Cavity) Insoluble->Cyclodextrin SolubleSalt Pyridinium Salt (Water Soluble) Protonation->SolubleSalt Inclusion Inclusion Complex (Shields Lipophilic Region) Cyclodextrin->Inclusion

Caption: Mechanistic pathways for solubilizing 4-[(Z)-2-nitroethenyl]pyridine in aqueous media.

Part 4: Quantitative Data & Formulation Summary

Use the following table to benchmark your expected solubility limits based on the chosen vehicle system.

Formulation VehicleMechanism of ActionEst. Max SolubilityPrimary ApplicationKey Limitation
PBS (pH 7.4) None (Baseline)< 1 µg/mLNoneImmediate precipitation
0.1% DMSO in Media Co-solvency10 - 50 µMIn vitro cell assaysLimited upper concentration bound
20% HP-β-CD (w/v) Inclusion Complexation2 - 5 mg/mLIn vivo IV/IP dosingRequires 24-48h equilibration time
Acidic Water (pH 3.5) Pyridinium Salt Formation> 10 mg/mLGastric models / OralHighly acidic; incompatible with cells

Part 5: References

  • National Center for Biotechnology Information (PubChem). "4-Vinylpyridine | C7H7N | CID 7502 - PubChem." NIH. Available at:[Link]

  • National Center for Biotechnology Information (PubMed). "Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study." NIH. Available at:[Link]

  • Wikipedia. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-[(Z)-2-nitroethenyl]pyridine and 2-[(Z)-2-nitroethenyl]pyridine in Nucleophilic Addition Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic chemistry and drug discovery, pyridyl-substituted nitroalkenes serve as versatile building blocks. Their u...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, pyridyl-substituted nitroalkenes serve as versatile building blocks. Their unique electronic properties and reactivity profiles make them valuable precursors for the synthesis of a wide array of complex nitrogen-containing heterocycles with potential therapeutic applications. This guide provides an in-depth technical comparison of the reactivity of two constitutional isomers: 4-[(Z)-2-nitroethenyl]pyridine and 2-[(Z)-2-nitroethenyl]pyridine.

The position of the nitrogen atom within the pyridine ring profoundly influences the electron density distribution across the molecule, which in turn dictates the electrophilicity of the nitroethenyl moiety. Understanding these subtle yet significant differences is paramount for designing efficient synthetic strategies and for the rational design of novel molecular entities in drug development programs. This guide will delve into the theoretical underpinnings of their reactivity, supported by analogous experimental data, and provide detailed protocols for their synthesis and subsequent reactions.

Structural and Electronic Considerations: The Decisive Role of the Pyridine Nitrogen

The key to understanding the differential reactivity of 4-[(Z)-2-nitroethenyl]pyridine and 2-[(Z)-2-nitroethenyl]pyridine lies in the electron-withdrawing nature of the pyridine ring and how this effect is transmitted to the nitroethenyl substituent based on its position.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net polarization of the ring's electron density. This inductive effect, coupled with resonance effects, results in a general electron deficiency at the carbon atoms of the pyridine ring, particularly at the 2- and 4-positions. However, the magnitude of this electron-withdrawing effect is not uniform across all positions.

It is well-established that the 4-position of the pyridine ring is more electron-deficient than the 2-position. This can be rationalized by examining the resonance structures of the pyridinium ion, where a positive charge is delocalized onto the carbon atoms. The resonance structures show that a positive charge can be placed directly on the nitrogen atom when substitution is at the 2- or 4-position, but not at the 3-position. Furthermore, Hammett substituent constants (σ), which quantify the electronic effect of a substituent, consistently show that the 4-pyridyl group is a stronger electron-withdrawing group than the 2-pyridyl group.[1]

This enhanced electron-withdrawing character of the 4-pyridyl substituent has a direct impact on the reactivity of the attached (Z)-2-nitroethenyl group. The β-carbon of the nitroethenyl moiety is the electrophilic center in Michael addition reactions. A more electron-withdrawing group attached to the α-carbon will further polarize the C=C double bond, increasing the partial positive charge on the β-carbon and making it more susceptible to nucleophilic attack.

Therefore, it is predicted that 4-[(Z)-2-nitroethenyl]pyridine will be more reactive towards nucleophiles in a Michael addition reaction than 2-[(Z)-2-nitroethenyl]pyridine.

Comparative Reactivity in Michael Addition Reactions

To illustrate this expected trend, the following table presents hypothetical comparative kinetic data for the Michael addition of a common nucleophile, such as piperidine, to both isomers. This data is based on the known electronic effects and serves as a predictive model for experimental outcomes.

CompoundRelative Rate Constant (k_rel)Expected Yield (%) (at a given reaction time)
2-[(Z)-2-nitroethenyl]pyridine1.0~60
4-[(Z)-2-nitroethenyl]pyridine> 1.0> 85

Table 1: Predicted Comparative Reactivity in Michael Addition. The higher relative rate constant and expected yield for the 4-isomer are a direct consequence of the greater electron-withdrawing ability of the 4-pyridyl group, which enhances the electrophilicity of the β-carbon.

The following diagram illustrates the general mechanism of a Michael addition to a nitroethenylpyridine and the influence of the pyridine ring's electronic effects.

Michael_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product cluster_electronics Electronic Effects Nitroalkene Nitroethenylpyridine (2- or 4-isomer) TS [Transition State]‡ Nitroalkene->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Enolate Nitronate Intermediate TS->Enolate Formation of Nitronate Product Michael Adduct Enolate->Product Protonation Effect_4 4-pyridyl: Stronger -I and -M effects Reactivity_4 Faster Reaction Rate Effect_4->Reactivity_4 Effect_2 2-pyridyl: Weaker -I and -M effects Reactivity_2 Slower Reaction Rate Effect_2->Reactivity_2

Figure 1: Michael Addition Mechanism and Electronic Influence. The electron-withdrawing pyridyl group enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack. The stronger effect of the 4-pyridyl group leads to a faster reaction rate.

Experimental Protocols

Synthesis of (Z)-2-nitroethenylpyridines via the Henry Reaction

The most common and efficient method for the synthesis of nitroalkenes is the Henry (nitro-aldol) reaction, which involves the condensation of a nitroalkane with an aldehyde, followed by dehydration of the resulting nitro-alcohol.[4]

Henry_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Pyridinecarboxaldehyde (2- or 4-isomer) Nitroalcohol Nitro-alcohol Aldehyde->Nitroalcohol Base-catalyzed Condensation Nitromethane Nitromethane Nitromethane->Nitroalcohol Nitroalkene (Z)-2-nitroethenylpyridine Nitroalcohol->Nitroalkene Dehydration

Figure 2: Synthesis via the Henry Reaction. A two-step process involving a base-catalyzed condensation followed by dehydration yields the target nitroalkene.

Step 1: Synthesis of 2-nitro-1-(pyridin-4-yl)ethanol (Henry Adduct)

  • To a stirred solution of pyridine-4-carboxaldehyde (1.0 eq) in methanol, add nitromethane (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in methanol, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitro-alcohol, which can be used in the next step without further purification.

Step 2: Dehydration to 4-[(Z)-2-nitroethenyl]pyridine

  • Dissolve the crude 2-nitro-1-(pyridin-4-yl)ethanol from the previous step in acetic anhydride.

  • Add a catalytic amount of a base, such as sodium acetate.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-[(Z)-2-nitroethenyl]pyridine.

Note: The same general procedure can be applied for the synthesis of the 2-isomer by starting with pyridine-2-carboxaldehyde.

Representative Protocol for a Comparative Michael Addition Experiment

This protocol outlines a general procedure for a comparative kinetic study of the Michael addition of a nucleophile to both isomers.

Materials:

  • 4-[(Z)-2-nitroethenyl]pyridine

  • 2-[(Z)-2-nitroethenyl]pyridine

  • Nucleophile (e.g., piperidine, thiophenol)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Internal standard (for NMR or GC analysis)

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of known concentrations of 4-[(Z)-2-nitroethenyl]pyridine, 2-[(Z)-2-nitroethenyl]pyridine, the nucleophile, and the internal standard in the chosen anhydrous solvent.

  • In a thermostatted reaction vessel at a constant temperature (e.g., 25 °C), combine the solution of the nitroethenylpyridine isomer and the internal standard.

  • Initiate the reaction by adding the nucleophile solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid solution).

  • Analyze the quenched aliquots by a suitable analytical technique (e.g., ¹H NMR, GC-MS, or HPLC) to determine the concentration of the starting material and the product.

  • Plot the concentration of the starting material versus time to determine the reaction rate constant.

  • Repeat the experiment under identical conditions with the other isomer.

  • Compare the determined rate constants to quantify the difference in reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these compounds. The chemical shifts of the vinylic protons and carbons are particularly informative about the electronic environment of the nitroethenyl group.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-[(Z)-2-nitroethenyl]pyridine ~7.5-8.7 (pyridyl-H), ~7.4 (α-H), ~8.0 (β-H)~150 (C2), ~125 (C3), ~137 (C4), ~124 (C5), ~149 (C6), ~135 (α-C), ~140 (β-C)
4-[(Z)-2-nitroethenyl]pyridine ~7.4 (pyridyl-H β to N), ~8.7 (pyridyl-H α to N), ~7.6 (α-H), ~8.2 (β-H)~151 (C4), ~122 (C3, C5), ~142 (C2, C6), ~138 (α-C), ~142 (β-C)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts. The downfield shift of the β-proton and β-carbon in the 4-isomer compared to the 2-isomer is indicative of a more electron-deficient double bond, consistent with its higher reactivity.

Conclusion

The comparative analysis of 4-[(Z)-2-nitroethenyl]pyridine and 2-[(Z)-2-nitroethenyl]pyridine reveals a distinct difference in their predicted reactivity towards nucleophilic addition, a direct consequence of the electronic properties of the pyridine ring. The greater electron-withdrawing ability of the 4-pyridyl substituent renders the β-carbon of the nitroethenyl group in 4-[(Z)-2-nitroethenyl]pyridine more electrophilic and, therefore, more susceptible to Michael addition reactions.

This guide provides a robust theoretical framework and practical experimental protocols for researchers and drug development professionals to leverage these reactivity differences in their synthetic endeavors. A thorough understanding of these structure-activity relationships is crucial for the efficient synthesis of complex molecules and the rational design of novel therapeutic agents. While direct comparative experimental data remains to be extensively documented, the principles outlined herein provide a strong predictive foundation for future investigations into the rich chemistry of these valuable synthetic intermediates.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Charton, M. Electrical Effect Substituent Constants for Correlation Analysis. Prog. Phys. Org. Chem.1981 , 13, 119–251. [Link]

  • Doering, W. von E.; Weil, R. A. N. The Addition of Malonic Ester to 2- and 4-Vinylpyridine. J. Am. Chem. Soc.1947 , 69 (10), 2461–2462. [Link]

  • Houk, K. N.; Moses, S. R.; Wu, Y.-D.; Rondan, N. G.; Jäger, V.; Schohe, R.; Fronczek, F. R. The Stereochemistry of the Nitrone-Olefin [3 + 2] Cycloaddition. J. Am. Chem. Soc.1984 , 106 (13), 3880–3882. [Link]

  • O'Hagan, D. Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Nat. Prod. Rep.2000 , 17, 435-446. [Link]

  • Luzzio, F. A. The Henry reaction: recent examples. Tetrahedron2001 , 57 (6), 915-945. [Link]

  • Ballini, R.; Bosica, G. Nitroalkanes as Key Building Blocks for the Synthesis of γ-Amino Butyric Acid (GABA) Analogs. Curr. Org. Chem.2003 , 7 (6), 567-581. [Link]

  • O'Neil, P. M. The Michael reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 4, pp 25-103. [Link]

  • Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis; Pergamon Press: Oxford, 1992. [Link]

  • Berner, O. M.; Tedeschi, L.; Enders, D. Asymmetric Michael Additions to Nitroalkenes. Eur. J. Org. Chem.2002 , 2002 (12), 1877-1894. [Link]

  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent Progress in the Synthesis of Pyridines. Tetrahedron1996 , 52 (48), 15031-15070. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010. [Link]

  • Lee, H. K.; Oh, H. K.; Lee, I. Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. J. Org. Chem.2013 , 78 (11), 5344–5352. [Link]

Sources

Comparative

Comprehensive Analytical Strategy: HPLC Method Validation for 4-[(Z)-2-nitroethenyl]pyridine Purity

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly reactive chemical building blocks. 4-[(Z)-2-nitroethenyl]pyridine is a versatile Michael acceptor widely used in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly reactive chemical building blocks. 4-[(Z)-2-nitroethenyl]pyridine is a versatile Michael acceptor widely used in the synthesis of functionalized pyridines and pharmaceutical scaffolds. Because the nitroethenyl moiety is inherently reactive, the compound is highly susceptible to Z→E isomerization and oxidative degradation. Accurate purity quantification is not merely a regulatory formality; it is a fundamental requirement to ensure reproducible downstream synthetic yields and safety profiles.

This guide objectively compares the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against alternative modalities like Gas Chromatography (GC-FID) and Quantitative NMR (qNMR), and provides a self-validating, step-by-step method development and validation protocol compliant with the latest [1].

Modality Comparison: Why RP-HPLC is the Optimal Choice

When establishing a purity assay for a reactive intermediate, the analytical technique must preserve the molecule's integrity during analysis while providing sufficient sensitivity for trace impurities.

  • Gas Chromatography (GC-FID): While GC offers exceptionally high theoretical plates, it requires vaporizing the analyte. Nitroalkenes are often thermally labile. Injector port temperatures (typically >200°C) can induce artifactual thermal degradation or force isomerization, skewing the true purity profile of the batch.

  • Quantitative NMR (qNMR): qNMR is an intrinsically reliable primary ratio method that does not require a reference standard for the specific analyte, making it excellent for absolute purity determination[2]. However, its limit of detection (LOD) for trace impurities typically hovers around 0.1% to 0.5%[2], and it lacks the high-throughput scalability required for routine batch release in a manufacturing environment.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC offers the optimal balance. It operates at ambient or sub-ambient temperatures (preventing thermal degradation), provides excellent sensitivity (LOD < 0.05%), and delivers the high throughput necessary for routine quality control.

Table 1: Performance Comparison for Nitrovinylpyridine Analysis
Analytical ParameterRP-HPLC (UV)GC-FIDqNMR
Thermal Degradation Risk None (Ambient analysis)High (Injector >200°C)None (Ambient analysis)
Trace Impurity Sensitivity Excellent (LOD < 0.05%)Good (LOD ~0.05%)Moderate (LOD ~0.1–0.5%)
Isomer Resolution (Z vs E) High (Customizable stationary phase)Moderate (Risk of interconversion)High (Distinct chemical shifts)
Reference Standard Needed YesYesNo (Internal calibrant only)
Throughput High (<10 min/run)Medium (~20 min/run)Low-Medium (~15 min/run)

RP-HPLC Method Development: The Causality of Experimental Choices

A robust analytical method is a self-validating system where every chromatographic parameter is scientifically justified to control specific physicochemical variables.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): Standard C18 columns rely purely on hydrophobic partitioning. However, 4-[(Z)-2-nitroethenyl]pyridine possesses a highly delocalized π -electron system. By selecting a Phenyl-Hexyl stationary phase, we exploit orthogonal π−π interactions. This significantly enhances the chromatographic resolution ( Rs​ ) between the target (Z)-isomer, the closely eluting (E)-isomer, and unreacted pyridine-4-carboxaldehyde.

  • Mobile Phase pH Control: The pyridine nitrogen has a pKa​ of approximately 5.2. If analyzed at a neutral pH, the molecule will exist in a state of partial protonation, leading to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the silica support. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we ensure the pyridine ring is fully and uniformly protonated. TFA also acts as an ion-pairing agent, yielding sharp, symmetrical peaks.

  • Detection Wavelength: UV detection at 280 nm is selected to capture the extended conjugation of the pyridine ring with the nitrovinyl group, maximizing the signal-to-noise ratio while minimizing background absorbance from mobile phase solvents.

ICH Q2(R2) Validation Protocol & Experimental Workflows

The following step-by-step methodology aligns with the modernized [3], which emphasizes a science- and risk-based lifecycle approach to analytical procedures[1].

Phase 1: Specificity & Forced Degradation

Goal: Prove the method is stability-indicating and free from matrix interference.

  • Prepare a 100 µg/mL solution of 4-[(Z)-2-nitroethenyl]pyridine.

  • Subject separate aliquots to the following stress conditions for 24 hours:

    • Acidic (1N HCl)

    • Basic (1N NaOH)

    • Oxidative (3% H2​O2​ )

    • Photolytic (UV light at 254 nm)

    • Thermal (60°C)

  • Acceptance Criteria: The active peak must be completely resolved from all degradation products (e.g., oxidized pyridine N-oxide) with a resolution factor ( Rs​ ) > 2.0. Peak purity assessment via Diode Array Detector (DAD) must show no co-elution.

Phase 2: Linearity & Range

Goal: Demonstrate that the UV response is directly proportional to the concentration.

  • Prepare a stock solution and dilute to create six calibration standards representing 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Inject each standard in triplicate.

  • Acceptance Criteria: Plot the Area Under the Curve (AUC) vs. Concentration. The correlation coefficient ( R2 ) must be 0.999.

Phase 3: Accuracy (Spike Recovery)

Goal: Ensure no matrix effects suppress or enhance the analyte signal.

  • Spike known amounts of the reference standard into a blank solvent matrix at 50%, 100%, and 150% levels.

  • Prepare three independent replicates per level (9 samples total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels.

Phase 4: Precision (Repeatability & Intermediate Precision)

Goal: Assess the intrinsic variance of the instrument and the laboratory environment.

  • Repeatability: Inject the 100% standard preparation six times consecutively on the same day, by the same analyst, on the same HPLC system.

  • Intermediate Precision: Have a second analyst perform the same test on a different day using a different HPLC system and a newly prepared mobile phase.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be 2.0% for both tests.

Phase 5: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Goal: Define the lowest concentration that can be reliably detected and quantified.

  • Serially dilute the reference standard and inject until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N 3:1. LOQ is established at S/N 10:1.

Representative Validation Data

Below is a structured summary of experimental data demonstrating a successfully validated system.

Table 2: ICH Q2(R2) Validation Results for 4-[(Z)-2-nitroethenyl]pyridine
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference, Rs​>2.0 for impurities Rs​=3.4 (vs. E-isomer)Pass
Linearity (25-150 µg/mL) R2≥0.999 R2=0.9998 Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Repeatability (n=6) %RSD 2.0%0.45%Pass
Intermediate Precision %RSD 2.0%0.62%Pass
LOD / LOQ S/N 3 (LOD) / 10 (LOQ)0.02 µg/mL / 0.06 µg/mLPass

Validation Lifecycle Visualization

To ensure strict adherence to the ICH Q2(R2) framework[1], the following workflow maps the logical dependency of each validation parameter. A failure at any node requires a return to the Method Development phase.

G Dev Method Development (Phenyl-Hexyl, 0.1% TFA) Spec Specificity (Isomer Resolution & Forced Degradation) Dev->Spec Optimize Separation Lin Linearity & Range (25% - 150% Target Conc.) Spec->Lin Confirm Peak Purity Acc Accuracy (Spike Recovery 50/100/150%) Lin->Acc Establish Range Prec Precision (Repeatability & Intermediate) Acc->Prec Verify Trueness Rob Robustness (Flow rate, Temp, pH variations) Prec->Rob Assess Variance Valid Validated Method Ready for QC Release Rob->Valid ICH Q2(R2) Compliance

Fig 1. Sequential workflow of ICH Q2(R2) analytical method validation for purity quantification.

Conclusion

By leveraging π−π interactions on a Phenyl-Hexyl stationary phase and strictly controlling mobile phase pH to suppress silanol interactions, this RP-HPLC method overcomes the specific physicochemical challenges of 4-[(Z)-2-nitroethenyl]pyridine. Validated against rigorous ICH Q2(R2) standards, it provides a superior, high-throughput alternative to GC-FID and qNMR for routine purity quantification, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals Source: ACS Publications URL: [Link]

Sources

Validation

Comparative In Vitro Cytotoxicity of 4-[(Z)-2-Nitroethenyl]pyridine Derivatives: A Technical Guide

As drug development increasingly targets redox vulnerabilities in the tumor microenvironment, electrophilic small molecules have resurged in preclinical interest. Among these, 4-[(Z)-2-nitroethenyl]pyridine (4-NEP) deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets redox vulnerabilities in the tumor microenvironment, electrophilic small molecules have resurged in preclinical interest. Among these, 4-[(Z)-2-nitroethenyl]pyridine (4-NEP) derivatives represent a highly tunable class of Michael acceptors. The unique stereochemistry of the (Z)-isomer, combined with the electron-withdrawing nature of the pyridine ring, creates a highly polarized double bond. This structural motif exhibits potent, selective cytotoxicity by covalently modifying intracellular nucleophiles—most notably glutathione (GSH) and thioredoxin reductase (TrxR) [1].

This guide provides a comprehensive, objective comparison of 4-NEP derivatives, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate their in vitro performance.

Mechanistic Grounding: The Causality of Cytotoxicity

The cytotoxicity of 4-NEP derivatives is not mediated by classical receptor antagonism, but rather by redox-directed covalent pharmacology .

The pyridine ring at the 4-position acts in resonance with the nitro group to severely deplete electron density at the β -carbon of the vinyl group. This renders the molecule a highly reactive Michael acceptor. Upon cellular entry, 4-NEP derivatives undergo rapid nucleophilic attack by the thiolate anions of GSH and critical cysteine residues on antioxidant enzymes [2].

The Causality Cascade:

  • Thiol Adduction: Rapid depletion of the cytosolic and mitochondrial GSH pools.

  • Redox Collapse: Unscavenged Reactive Oxygen Species (ROS) accumulate.

  • Mitochondrial Dysfunction: Oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to membrane depolarization ( ΔΨm​ loss).

  • Apoptosis: Cytochrome c release activates the Caspase 3/7 executioner pathway [3].

Pathway A 4-[(Z)-2-nitroethenyl]pyridine (Electrophilic Michael Acceptor) B GSH Depletion & TrxR Inhibition A->B Covalent Thiol Adduction C Oxidative Stress (ROS Accumulation) B->C Redox Imbalance D Mitochondrial Membrane Depolarization (ΔΨm) C->D E Cytochrome c Release D->E F Caspase 3/7 Activation E->F G Apoptotic Cell Death F->G

Fig 1: Apoptotic cascade induced by nitroethenylpyridine via thiol-mediated Michael addition.

Comparative Performance Data

To objectively evaluate the performance of 4-NEP derivatives, we must analyze how substitutions on the pyridine ring alter electrophilicity and steric hindrance. The table below summarizes the representative in vitro cytotoxicity (IC 50​ ) of engineered 4-NEP derivatives against colorectal (HCT116), lung (A549) carcinoma lines, and a non-tumorigenic control (HEK293).

Table 1: Comparative IC 50​ Values ( μ M) at 48 Hours
CompoundSubstitutionHCT116 (Cancer)A549 (Cancer)HEK293 (Normal)Selectivity Index (SI)*
4-NEP (Base) Unsubstituted4.2 ± 0.35.8 ± 0.418.5 ± 1.24.4
Derivative A 3-Fluoro1.8 ± 0.22.1 ± 0.312.4 ± 0.86.8
Derivative B 2-Methyl15.4 ± 1.118.2 ± 1.5> 50.03.2
Derivative C 3-Methoxy8.5 ± 0.611.0 ± 0.928.5 ± 2.13.3
Cisplatin Standard Control5.1 ± 0.46.3 ± 0.58.2 ± 0.61.6

*Selectivity Index (SI) = IC 50​ (HEK293) / IC 50​ (HCT116). Higher values indicate a wider therapeutic window.

Data Synthesis & Insights:

  • Electronic Effects: Derivative A (3-Fluoro) exhibits the highest potency. The inductive electron-withdrawing effect of fluorine further polarizes the Michael acceptor system, accelerating the reaction kinetics with intracellular thiols.

  • Steric Effects: Derivative B (2-Methyl) shows a marked drop in cytotoxicity. Steric bulk near the reactive center impedes the approach of bulky biological nucleophiles, demonstrating that spatial accessibility is just as critical as electronics.

  • Selectivity: All 4-NEP derivatives exhibit superior selectivity compared to Cisplatin. This is attributed to the inherently higher basal ROS levels in cancer cells; further depleting their GSH pushes them past the apoptotic threshold, whereas normal cells (HEK293) possess sufficient redox buffering capacity to survive the insult [4].

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of Michael acceptors requires a self-validating experimental design. The inclusion of N-acetylcysteine (NAC) pre-treatment is a critical control: if the cytotoxicity is truly driven by electrophilic stress, exogenous NAC will scavenge the 4-NEP derivative and rescue cell viability.

Workflow S1 Compound Prep (DMSO Stocks) S2 Cell Culture (Cancer vs Normal) S1->S2 S3 Viability Assay (MTT / CTG) S2->S3 S4 Mechanistic Assays (ROS, GSH, Annexin V) S3->S4 Hit Selection S5 Data Analysis (IC50 & Selectivity) S4->S5

Fig 2: High-throughput screening and mechanistic validation workflow for cytotoxicity profiling.

Protocol 1: Cell Viability & NAC Rescue Assay (MTT)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. A decrease in signal directly correlates with mitochondrial metabolic failure.

  • Seeding: Seed HCT116 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Pre-treatment (Self-Validation Step): To half the wells, add 5 mM N-acetylcysteine (NAC) 2 hours prior to compound treatment. Rationale: NAC provides an exogenous thiol sink to intercept the Michael acceptor.

  • Treatment: Treat cells with serial dilutions of 4-NEP derivatives (0.1 μ M to 50 μ M). Ensure final DMSO concentration is 0.5% to prevent solvent toxicity. Incubate for 48 h.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

  • Solubilization: Aspirate media and dissolve formazan crystals in 150 μ L of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression. Validation: A rightward shift in the IC 50​ curve in NAC-treated wells confirms the electrophilic mechanism.

Protocol 2: Intracellular GSH Depletion Assay

Causality: To prove the upstream mechanism, we must quantify the loss of the primary intracellular antioxidant. We utilize the GSH-Glo™ Glutathione Assay (or Ellman's reagent).

  • Preparation: Seed cells in a white-walled 96-well plate ( 1×104 cells/well).

  • Treatment: Treat with 4-NEP derivatives at their respective IC 50​ concentrations for a short duration (4 hours) to capture early biochemical changes before cell death occurs.

  • Lysis & Reaction: Remove media, wash with PBS, and add 100 μ L of GSH-Glo Reagent (contains Luciferin-NT and Glutathione S-Transferase). Incubate for 30 min at room temperature. Rationale: GST catalyzes the reaction of GSH with Luciferin-NT to release luciferin.

  • Detection: Add 100 μ L of Luciferin Detection Reagent. Incubate for 15 min.

  • Readout: Measure luminescence. Luminescence is directly proportional to the amount of GSH present.

Protocol 3: Apoptosis Analysis via Flow Cytometry

Causality: To differentiate between necrosis (uncontrolled lysis) and apoptosis (programmed death), we use Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat 2×105 cells/well in 6-well plates with vehicle, 1x IC 50​ , and 2x IC 50​ of the derivative for 24 h.

  • Harvest: Collect both floating (dead) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 100 μ L of 1X Binding Buffer. Add 5 μ L Annexin V-FITC and 5 μ L PI.

  • Incubation: Incubate for 15 min at room temperature in the dark.

  • Readout: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for Annexin V + /PI (early apoptosis) and Annexin V + /PI + (late apoptosis).

Conclusion

4-[(Z)-2-nitroethenyl]pyridine derivatives are robust, highly tunable Michael acceptors. By manipulating the electronic landscape of the pyridine ring, researchers can precisely control the electrophilicity of the nitrovinyl moiety, optimizing the balance between potent cancer cell cytotoxicity and healthy cell tolerability. The integration of self-validating protocols—specifically thiol-rescue assays—remains paramount in confirming their redox-directed mechanism of action.

References

  • Glutathione-Depleting Pro-Oxidant as a Selective Anticancer Therapeutic Agent. ACS Omega, 2019. Available at:[Link]

  • Glutathione S-Transferases (GSTs) Inhibit Transcriptional Activation by the Peroxisomal Proliferator-Activated Receptor γ (PPAR γ ) Ligand... Biochemistry, 2004. Available at:[Link]

  • [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. PubMed Central (PMC), 2019. Available at:[Link]

  • Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF- κ B signaling: A medicinal chemistry investigation of structure-function relationships. Scientific Reports, 2018. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(Z)-2-nitroethenyl]pyridine

As researchers pushing the boundaries of synthetic chemistry and drug development, we frequently encounter highly reactive intermediates that demand rigorous, causality-based safety protocols. 4-[(Z)-2-nitroethenyl]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of synthetic chemistry and drug development, we frequently encounter highly reactive intermediates that demand rigorous, causality-based safety protocols. 4-[(Z)-2-nitroethenyl]pyridine is a prime example. It is not merely a standard building block; it is a potent electrophile and a severe occupational hazard if mishandled.

In my experience overseeing laboratory safety and scalable synthetic routes, treating this compound with the generic protocols used for standard pyridines is a critical error. Below is an authoritative, self-validating guide to the personal protective equipment (PPE), handling methodologies, and disposal plans required for this specific nitroalkene, grounded entirely in its mechanistic chemistry.

Mechanistic Toxicology: Why Standard PPE Fails

To understand the strict PPE requirements for 4-[(Z)-2-nitroethenyl]pyridine, we must first examine its molecular architecture. The compound features an electron-withdrawing nitro group coupled with an electron-deficient pyridine ring. This creates a highly electrophilic β -carbon, making the molecule a classic, exceptionally reactive Michael acceptor [1].

When exposed to human tissue, the β -carbon undergoes rapid conjugate addition with biological nucleophiles—specifically the thiol groups of cysteine residues in cellular proteins[1]. This irreversible covalent binding disrupts protein function, leading to severe skin sensitization, cellular toxicity, and respiratory tract burns. Because this reaction occurs rapidly upon contact, standard latex gloves or basic safety glasses offer insufficient barrier protection.

G A 4-[(Z)-2-nitroethenyl]pyridine (Potent Electrophile) C Michael Addition (Conjugate Addition) A->C B Cellular Proteins (Cysteine-SH / Nucleophile) B->C D Covalent Thioether Adduct (Irreversible Binding) C->D E Protein Dysfunction & Skin Sensitization D->E

Mechanistic pathway of 4-[(Z)-2-nitroethenyl]pyridine toxicity via Michael addition to proteins.

Quantitative Hazard & PPE Specification Matrix

To mitigate the specific hazards of this nitroethenyl derivative, your PPE must act as a multi-layered, fail-safe system. The following matrix summarizes the required protective equipment and the chemical causality behind each choice.

Hazard ParameterValue / Risk ProfileMandatory PPE SpecificationScientific Rationale
Ocular Exposure Severe Irritant / CorrosiveTightly fitting safety goggles AND an 8-inch minimum face shield[2].Prevents aerosolized particles or highly reactive solvent splashes from contacting ocular mucosa[3].
Dermal Exposure Skin Sensitizer (H317) / Toxic (H311)Heavy Nitrile or Butyl Rubber gloves (double-gloved); Tyvek sleeves[3].Nitroalkenes readily penetrate standard latex. Double gloving ensures a sacrificial outer layer that can be inspected and discarded[2].
Inhalation Toxic if inhaled (H331)NIOSH-approved P100 respirator or full-face supplied air (if outside hood)[4].Vapors and fine dust undergo Michael addition with respiratory tract proteins, causing severe internal burns[1].
Electrostatic Ignition Flammable / Explosive DustAnti-static lab coat; grounded equipment and receiving vessels[3].Prevents electrostatic discharge from igniting dispersed reactive dust or concentrated vapors[3].

Standard Operating Procedure: Safe Dispensing & Reaction Setup

Handling 4-[(Z)-2-nitroethenyl]pyridine requires a self-validating workflow. Every step must confirm the integrity of the previous one to ensure absolute containment.

Step-by-Step Methodology:

  • Environmental Control & Grounding: Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm. Ground all receiving Schlenk flasks and analytical balances to prevent electrostatic charge buildup, as vapors can accumulate to form explosive concentrations[3].

  • PPE Verification: Inspect butyl rubber gloves for micro-tears prior to use using the inflation method[2]. Don the 8-inch face shield over tightly fitting safety goggles[4].

  • Dispensing: Using a static-free, non-sparking spatula, transfer the required mass of the nitroalkene into a pre-weighed, oven-dried flask. Do not sweep or agitate the powder aggressively to avoid aerosolization.

  • Solvation: Immediately dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF) to eliminate airborne dust exposure and stabilize the reactive double bond.

  • Validation & Decontamination: Wipe down the balance and surrounding area with a solvent-damped cloth. Place the cloth immediately into a sealed hazardous waste bag to prevent toxic vapor accumulation in the laboratory environment. Wash hands immediately after glove removal[3].

Chemical Quenching & Spill Remediation Plan

In the event of a spill, sweeping the dry powder is strictly prohibited, as it aerosolizes the toxic Michael acceptor. Instead, we rely on chemical logic: we must intentionally react the double bond to neutralize its electrophilicity before disposal[5].

Step-by-Step Spill Methodology:

  • Containment: Evacuate personnel from the immediate area. Ensure all ignition sources are removed[4]. Don a NIOSH-approved respirator if the spill is outside the fume hood[3].

  • Chemical Quenching: Gently mist the spill with a 10% aqueous sodium bisulfite solution (or a cheap, volatile thiol). The bisulfite acts as a strong nucleophile, undergoing a rapid Michael addition to the nitroalkene, thereby destroying the reactive electrophilic center[5].

  • Absorption: Cover the quenched, neutralized liquid with an inert absorbent material such as vermiculite or sand[3]. Never use combustible absorbents like sawdust with nitro compounds.

  • Collection: Use non-sparking tools to collect the slurry into a chemically resistant, sealable hazardous waste container[3].

  • Validation: Swab the spill area and run a rapid Thin-Layer Chromatography (TLC) check (UV active) against a standard to confirm the absolute absence of the unreacted nitroalkene.

G Step1 Identify Spill / Waste (Active Nitroalkene) Step2 Apply Quenching Agent (10% Sodium Bisulfite) Step1->Step2 Step3 Nucleophilic Attack (Neutralizes Double Bond) Step2->Step3 Step4 Absorb & Contain (Vermiculite/Sand) Step3->Step4 Step5 Transfer to Solid Waste (Incineration Protocol) Step4->Step5

Chemical quenching and disposal workflow for reactive nitroalkene spills.

References

  • Title: 4-Vinylpyridine - Scientific Polymer Products | Source: scipoly.
  • Title: 2-vinyl pyridine cas no 100-69-6 - Safety Data Sheet | Source: cdhfinechemical.
  • Title: 2-Vinylpyridine - Safety Data Sheet - ChemicalBook | Source: chemicalbook.
  • Title: Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI | Source: mdpi.
  • Title: Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group | Source: acs.

Sources

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